Product packaging for Benzyl-PEG7-amine(Cat. No.:)

Benzyl-PEG7-amine

Cat. No.: B6325990
M. Wt: 415.5 g/mol
InChI Key: SOZKCKXDCYVWFL-UHFFFAOYSA-N
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Description

Benzyl-PEG7-amine is a useful research compound. Its molecular formula is C21H37NO7 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.25700252 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H37NO7 B6325990 Benzyl-PEG7-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZKCKXDCYVWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG7-amine is a bifunctional, monodisperse polyethylene glycol (PEG) linker that is increasingly utilized in advanced biochemical and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical Structure and Properties

This compound is characterized by three key functional components: a terminal primary amine group, a central hydrophilic PEG7 spacer, and a benzyl ether group at the other terminus.[1] The primary amine serves as a reactive handle for conjugation to various molecules, including proteins, peptides, and small molecule drugs, typically through reactions with carboxylic acids or activated esters.[1][3] The PEG7 spacer, consisting of seven repeating ethylene glycol units, imparts increased hydrophilicity and biocompatibility to the parent molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The benzyl group acts as a protecting group for the terminal hydroxyl function, which can be selectively removed via hydrogenolysis to reveal a primary alcohol for further chemical modification.

The structure of this compound is systematically named as 1-(benzyloxy)-20-amino-3,6,9,12,15,18-hexaoxaicosane. Its detailed chemical and physical properties are summarized in the table below.

Quantitative Data Summary
PropertyValueReference(s)
Chemical Formula C21H37NO7
Molecular Weight 415.52 g/mol
CAS Number 868594-43-8
Appearance Not specified, likely a liquid or low-melting solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DCM, and DMF
Storage Conditions -20°C for long-term storage

Key Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a versatile tool in the hands of chemists and drug developers. Its primary applications lie in the fields of bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities.

Bioconjugation and Surface Modification

The terminal primary amine of this compound is readily reactive with a variety of functional groups, most notably N-hydroxysuccinimide (NHS) esters and carboxylic acids in the presence of a coupling agent like EDC. This reactivity allows for the covalent attachment of the PEG linker to proteins, antibodies, or other biomolecules, a process known as PEGylation. PEGylation can enhance the therapeutic properties of proteins by increasing their solubility, extending their circulating half-life, and reducing their immunogenicity.

PROTAC Synthesis

A significant and growing application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound provides a flexible and hydrophilic linker of a defined length that can be incorporated into PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Amine Coupling to a Carboxylic Acid-Containing Molecule

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a carboxylic acid functional group using EDC and NHS chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free buffer (e.g., PBS, MES, HEPES) at pH 7-9 for the coupling step

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to generate the NHS ester.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.2 equivalents) in the chosen reaction buffer.

    • Add the activated NHS ester solution dropwise to the this compound solution with gentle stirring.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by LC-MS or TLC.

  • Quenching:

    • Add a quenching solution, such as hydroxylamine, to the reaction mixture to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as preparative HPLC or silica gel column chromatography, to remove excess reagents and byproducts.

Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC molecule where this compound is used as the linker to connect a target-binding ligand (Ligand 1, with a carboxylic acid) and an E3 ligase-binding ligand (Ligand 2, with a reactive group for the deprotected alcohol).

Step 1: Amide Coupling of Ligand 1 to this compound

  • Follow the amine coupling protocol described above to conjugate Ligand 1-COOH to the primary amine of this compound.

Step 2: Deprotection of the Benzyl Group

  • Materials:

    • Ligand 1-PEG7-Benzyl conjugate

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Procedure:

    • Dissolve the Ligand 1-PEG7-Benzyl conjugate in methanol or ethanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected Ligand 1-PEG7-OH.

Step 3: Coupling of Ligand 2 to the Deprotected Linker

  • The free hydroxyl group on the Ligand 1-PEG7-OH intermediate can be activated (e.g., by conversion to a mesylate or tosylate) or directly coupled to a suitable functional group on Ligand 2 (e.g., a carboxylic acid via esterification). The specific coupling strategy will depend on the chemical nature of Ligand 2.

Visualizations

Chemical Structure and Functional Groups of this compound

Benzyl_PEG7_amine_Structure cluster_benzyl Benzyl Group (Protecting Group) cluster_peg PEG7 Spacer (Hydrophilic Linker) cluster_amine Primary Amine (Reactive Handle) benzyl C6H5CH2- peg -O-(CH2CH2O)6-CH2CH2- benzyl->peg amine -NH2 peg->amine

Caption: Functional components of the this compound molecule.

Logical Relationship of this compound Reactivity

Benzyl_PEG7_amine_Reactivity cluster_amine_reactions Amine Group Reactions cluster_benzyl_deprotection Benzyl Group Deprotection start This compound carboxylic_acid Carboxylic Acid (+ Coupling Agent) start->carboxylic_acid reacts with nhs_ester NHS Ester start->nhs_ester reacts with hydrogenolysis Hydrogenolysis (H2, Pd/C) start->hydrogenolysis undergoes amide_bond Formation of Stable Amide Bond carboxylic_acid->amide_bond nhs_ester->amide_bond primary_alcohol Revealed Primary Alcohol hydrogenolysis->primary_alcohol

Caption: Reactivity pathways of this compound's functional groups.

Experimental Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Final Conjugation start Ligand 1 (with -COOH) + this compound coupling Amide Coupling (EDC, NHS) start->coupling intermediate1 Ligand 1-PEG7-Benzyl coupling->intermediate1 deprotection Benzyl Deprotection (H2, Pd/C) intermediate1->deprotection intermediate2 Ligand 1-PEG7-OH deprotection->intermediate2 final_coupling Coupling Reaction intermediate2->final_coupling ligand2 Ligand 2 (E3 Ligase Binder) ligand2->final_coupling protac Final PROTAC Molecule final_coupling->protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

Benzyl-PEG7-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG7-amine, a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a benzyl-protected hydroxyl group. The seven ethylene glycol units impart hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules.

PropertyValueReference(s)
CAS Number 868594-43-8[1][2]
Molecular Formula C21H37NO7[1]
Molecular Weight 415.5 g/mol [1]
Appearance Not specified; likely a viscous oil or solid
Purity Typically >95%
Storage Conditions -20°C, desiccated[1]

Chemical Reactivity and Applications

This compound possesses two key reactive functionalities that can be addressed orthogonally:

  • Primary Amine (-NH2): This group readily reacts with electrophiles, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is fundamental for attaching the PEG linker to proteins (via lysine residues or the N-terminus), antibodies, or other amine-containing biomolecules and small molecules.

  • Benzyl Ether (-OBn): The benzyl group serves as a stable protecting group for a terminal hydroxyl. It can be selectively removed under mild conditions via catalytic hydrogenolysis to reveal a primary alcohol. This newly exposed hydroxyl group can then be used for further chemical modifications.

This dual functionality makes this compound a versatile tool for multi-step synthesis and bioconjugation strategies.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation and deprotection.

Synthesis of this compound

A documented synthesis of this compound involves a two-step process starting from the corresponding azide derivative, Benzyl-PEG8-azide.

Reaction Scheme:

Synthesis of this compound start Benzyl-PEG8-azide reagents1 1. Triphenylphosphine (PPh3) 2. Water (H2O) start->reagents1 Staudinger Reaction product This compound reagents1->product

Caption: Synthesis of this compound via Staudinger Reaction.

Experimental Details:

StepParameterDescription
1ReactantsBenzyl-PEG8-azide, Triphenylphosphine
SolventTetrahydrofuran (THF)
Temperature20°C
Duration3 hours
2ReagentWater
SolventTetrahydrofuran (THF)
Temperature20°C
Duration48 hours
Yield 97%
Conjugation to Amine-Reactive Molecules (via NHS Ester)

The primary amine of this compound can be conjugated to a molecule containing an NHS ester. The following is a general protocol for this type of reaction.

Conjugation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Molecule_NHS Molecule-NHS Ester Reaction_Mix Combine in Amine-Free Buffer (pH 7.0-9.0) Molecule_NHS->Reaction_Mix Benzyl_PEG7_Amine This compound Benzyl_PEG7_Amine->Reaction_Mix Purification Dialysis or Size-Exclusion Chromatography Reaction_Mix->Purification Incubate 30-120 min at room temp. Product Molecule-PEG7-Benzyl Conjugate Purification->Product

Caption: General workflow for conjugating this compound to an NHS ester.

Typical Reaction Conditions:

ParameterRecommended Conditions
Solvent for this compound Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Reaction Buffer Amine-free buffer, pH 7.0-9.0 (e.g., Phosphate-buffered saline (PBS), Borate buffer)
Molar Ratio 1:1 to 2:1 of this compound to NHS ester for small molecules; may be higher for proteins
Reaction Time 30 minutes to 24 hours, depending on the substrates
Temperature Room temperature or 4°C
Monitoring Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin-Layer Chromatography (TLC)
Purification Dialysis, size-exclusion chromatography, or column chromatography
Deprotection of the Benzyl Group

The benzyl ether can be cleaved by catalytic hydrogenolysis to yield a free hydroxyl group.

Deprotection_Workflow Start Molecule-PEG7-Benzyl Conjugate Reaction H2, Pd/C in Methanol Start->Reaction Hydrogenolysis Filtration Filter to remove Pd/C catalyst Reaction->Filtration Product Molecule-PEG7-OH Conjugate Filtration->Product

Caption: Workflow for the hydrogenolysis of a Benzyl-PEG conjugate.

General Protocol for Hydrogenolysis:

ParameterRecommended Conditions
Substrate Benzyl-PEG conjugate
Catalyst Palladium on carbon (Pd/C, 10 wt%)
Hydrogen Source Hydrogen gas (H2)
Solvent Methanol (MeOH) or other suitable alcohol
Temperature Room temperature
Reaction Time 4-24 hours (monitor by TLC or LC-MS)
Work-up Filtration to remove the catalyst, followed by solvent evaporation

Concluding Remarks

This compound is a valuable chemical tool for researchers in drug development and the life sciences. Its defined length, hydrophilicity, and orthogonal reactive handles provide a reliable platform for the synthesis of complex bioconjugates. The experimental protocols outlined in this guide, derived from established chemical principles and literature, offer a solid foundation for the successful application of this versatile linker.

References

The Benzyl Protecting Group in PEG Linkers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control over molecular conjugation is paramount. Poly(ethylene glycol) (PEG) linkers have become essential tools, enhancing the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. Central to the synthesis of well-defined, heterobifunctional PEG linkers is the strategic use of protecting groups, with the benzyl group playing a pivotal role. This technical guide provides an in-depth exploration of the benzyl protecting group in the context of PEG linkers, detailing its application, experimental protocols, and relevant data to inform research and development.

The Benzyl Group: A Stable and Orthogonal Shield

The benzyl group (Bn), a simple phenylmethyl moiety, is a widely employed protecting group for hydroxyl (-OH) functions in organic synthesis. Its utility in the construction of complex PEG linkers is due to a combination of advantageous properties.[1] Benzyl ethers exhibit remarkable stability across a broad spectrum of reaction conditions, including both acidic and basic environments.[2] This stability allows for the manipulation of other functional groups on the PEG linker or attached molecules without the risk of premature cleavage of the benzyl group.[2]

A key feature of the benzyl group is its orthogonality in protecting group strategies. It is stable under the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions for cleaving a 9-fluorenylmethoxycarbonyl (Fmoc) group.[3] This orthogonality is critical for the sequential synthesis of heterobifunctional linkers, enabling the controlled attachment of different molecular entities.[3] Despite its stability, the benzyl group can be removed under mild and highly selective conditions, most commonly through catalytic hydrogenolysis, a method compatible with many sensitive functional groups found in biomolecules.

Synthesis and Deprotection of Benzyl-Protected PEG Linkers

The introduction and removal of the benzyl protecting group are fundamental steps in the synthesis of custom PEG linkers.

Protection of Hydroxyl Groups: The Williamson Ether Synthesis

The most common method for forming a benzyl ether is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the PEG molecule to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.

Key Considerations for Benzylation:

  • Base: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the PEG hydroxyl group.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

  • Stoichiometry: For the mono-benzylation of a PEG-diol, careful control of the stoichiometry of the reagents is crucial to minimize the formation of the di-benzylated product.

Deprotection of Benzyl Ethers: Catalytic Hydrogenolysis

The cleavage of the benzyl ether to regenerate the free hydroxyl group is most effectively achieved through catalytic hydrogenolysis. This reaction utilizes a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen.

Variants of Catalytic Hydrogenolysis:

  • Hydrogen Gas: The traditional method uses hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.

  • Catalytic Transfer Hydrogenation: This alternative is useful when handling hydrogen gas is not desirable. A hydrogen donor, such as formic acid or ammonium formate, is used to generate hydrogen in situ.

Quantitative Data on Benzyl Protection and Deprotection

The efficiency of the protection and deprotection steps is a critical factor in the overall yield of the final PEGylated conjugate. The following tables summarize illustrative quantitative data for these key reactions.

Reaction Protecting Group Conditions Typical Yield (%) Purity (%) Reference
Mono-benzylation of PEG-diolBenzylNaH, Benzyl Bromide, THF~70-95%>95% (after purification)
Final step of PROTAC synthesisBenzyl-PEG linkerPyBOP, DIPEA, DMF50-65%>98%
Deprotection Method Protecting Group Conditions Typical Reaction Time Cleavage Efficiency (%) Reference
Catalytic HydrogenolysisBenzylH₂ (1 atm), 10% Pd/C, MeOH/DMF1-16 hours>99%
Catalytic Transfer HydrogenationBenzyl10% Pd/C, Formic Acid, MeOH1-4 hours>95%
Strong AcidolysisBenzylAnhydrous HFVariable>98%
Protecting Group Condition Stability (% remaining after 24h) Reference
Benzyl Ether 1M HCl >99%
Benzyl Ether 1M NaOH >99%
tert-Butyl Ether1M HCl<5%
Fmoc (illustrative base-lability)1M NaOH<5%

Experimental Protocols

Protocol 1: Mono-Benzylation of a PEG-Diol via Williamson Ether Synthesis

Materials:

  • PEG-diol

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-diol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add NaH (0.95 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction back to 0 °C and add benzyl bromide (0.9 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-benzylated PEG.

Protocol 2: Deprotection of a Benzyl-PEG-Linker via Catalytic Hydrogenolysis with H₂ Gas

Materials:

  • Benzyl-PEG-linker

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the Benzyl-PEG-linker in EtOH or THF in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Seal the flask and purge the system with an inert gas to remove oxygen.

  • Introduce hydrogen gas to the reaction vessel (e.g., via a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected PEG linker.

Protocol 3: Deprotection of a Benzyl-PEG-Linker via Catalytic Transfer Hydrogenation

Materials:

  • Benzyl-PEG-linker

  • 10% Palladium on carbon (Pd/C)

  • Formic acid

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the benzyl-PEG-linker (1 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20% by weight of the substrate).

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-4 hours).

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.

Applications in Drug Development

The robust and orthogonal nature of the benzyl protecting group makes it invaluable in the multi-step synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers enhance solubility, increase stability, and reduce the immunogenicity of the conjugate. The benzyl group allows for a sequential and controlled conjugation strategy, where one end of the PEG linker can be manipulated while the other is protected. This control is crucial for achieving a more homogeneous drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is critical for the efficacy of the PROTAC. Benzyl-protected PEG linkers provide a flexible and synthetically tractable scaffold for optimizing the linker length and composition, which in turn influences the formation and stability of the ternary complex.

Visualizing Workflows and Logical Relationships

Orthogonality of the Benzyl Protecting Group

Orthogonality cluster_Fmoc Fmoc/tBu Strategy cluster_Bn Benzyl Group cluster_Boc Boc/Bzl Strategy Fmoc Fmoc (N-α) tBu tBu (Side-chain) Bn Benzyl (Side-chain) Boc Boc (N-α) Bzl Bzl (Side-chain) Fmoc_deprotection Piperidine (Base) Fmoc_deprotection->Fmoc Cleaves Fmoc_deprotection->tBu Stable Fmoc_deprotection->Bn Stable tBu_deprotection TFA (Acid) tBu_deprotection->Fmoc Stable tBu_deprotection->tBu Cleaves tBu_deprotection->Bn Stable Bn_deprotection H₂/Pd/C Bn_deprotection->Fmoc Stable Bn_deprotection->tBu Stable Bn_deprotection->Bn Cleaves Boc_deprotection TFA (Acid) Boc_deprotection->Boc Cleaves Bzl_deprotection HF (Strong Acid) Bzl_deprotection->Bzl Cleaves

Orthogonality of Benzyl vs. Fmoc/tBu and Boc protecting groups.
Synthesis and Conjugation Workflow using a Benzyl-Protected PEG Linker

Synthesis_Conjugation_Workflow start HO-PEG-OH benzylation Mono-Benzylation (Williamson Ether Synthesis) start->benzylation mono_bn_peg BnO-PEG-OH benzylation->mono_bn_peg activation Activate -OH group (e.g., to -COOH, -NHS) mono_bn_peg->activation hetero_peg BnO-PEG-X (X = reactive group) activation->hetero_peg conjugation1 Conjugate to Biomolecule 1 hetero_peg->conjugation1 bn_peg_conjugate BnO-PEG-Biomolecule 1 conjugation1->bn_peg_conjugate deprotection Debenzylation (Catalytic Hydrogenolysis) bn_peg_conjugate->deprotection ho_peg_conjugate HO-PEG-Biomolecule 1 deprotection->ho_peg_conjugate conjugation2 Conjugate to Biomolecule 2 ho_peg_conjugate->conjugation2 final_conjugate Biomolecule 2-PEG-Biomolecule 1 conjugation2->final_conjugate PROTAC_Synthesis linker BnO-PEG-OH activate_linker Activate -OH (e.g., Tosylation) linker->activate_linker activated_linker BnO-PEG-OTs activate_linker->activated_linker couple_e3 Couple E3 Ligand activated_linker->couple_e3 e3_ligand E3 Ligase Ligand (with -NH₂) e3_ligand->couple_e3 linker_e3 BnO-PEG-E3 Ligand couple_e3->linker_e3 deprotection Debenzylation (H₂/Pd/C) linker_e3->deprotection deprotected_linker_e3 HO-PEG-E3 Ligand deprotection->deprotected_linker_e3 couple_poi Couple POI Ligand (Amide Coupling) deprotected_linker_e3->couple_poi poi_ligand POI Ligand (with -COOH) poi_ligand->couple_poi protac PROTAC Molecule couple_poi->protac

References

A Technical Guide to the Solubility of Benzyl-PEG7-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyl-PEG7-amine is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal primary amine and a benzyl-protected hydroxyl group connected by a seven-unit polyethylene glycol chain, imparts a unique solubility profile that is critical for its application in diverse biochemical and pharmaceutical contexts. The hydrophilic PEG spacer generally enhances aqueous solubility, a desirable characteristic for biological applications. This guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a detailed protocol for its experimental determination, and presents a logical workflow for solubility assessment.

Predicted Solubility Profile

Based on the solubility of structurally related compounds, such as other amine-terminated PEGs and benzyl-containing molecules, the following table summarizes the predicted solubility of this compound. For instance, a similar compound, Amine-PEG-Amine, is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO, with lower solubility in alcohol and toluene, and is insoluble in ether.[2]

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Moderately SolubleThe hydrophilic PEG chain and the terminal amine group are expected to confer good solubility in water and polar protic solvents through hydrogen bonding. Solubility may decrease with longer-chain alcohols.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)SolubleThese solvents are effective at solvating polar molecules and are commonly used for reactions involving PEGylated compounds.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are capable of dissolving a wide range of organic compounds, including those with both polar and non-polar characteristics.
Aromatic Toluene, BenzeneModerately to Slightly SolubleThe presence of the benzyl group suggests some degree of solubility in aromatic solvents through π-π stacking interactions. However, the polar PEG chain may limit extensive solubility.
Non-polar Ethers Diethyl EtherInsolubleThe high polarity of the PEG chain and the amine group makes it unlikely to be soluble in non-polar ethers.
Non-polar Aliphatic Hexane, HeptaneInsolubleThe significant polarity of the PEG chain and the amine group will prevent dissolution in non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound

  • A selection of analytical grade solvents (e.g., Water, Ethanol, DMSO, DCM, Toluene, Diethyl Ether)

  • Small-volume vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or another suitable analytical technique for quantification.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Clarification:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Quantification and Data Reporting:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Workflow for this compound Solubility Determination A 1. Preparation of Saturated Solutions B 2. Equilibration (e.g., 24-72h at 25°C) A->B C 3. Sample Clarification (Centrifugation) B->C D 4. Supernatant Filtration (0.22 µm filter) C->D E 5. Sample Dilution D->E F 6. Quantitative Analysis (e.g., HPLC) E->F G 7. Data Calculation and Reporting F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. While quantitative data is sparse, its predicted solubility profile, based on its chemical structure and the properties of related compounds, provides a valuable starting point for experimental design. The detailed protocol provided herein offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, enabling the optimization of reaction conditions, formulation development, and purification processes. This systematic approach will empower scientists and drug development professionals to harness the full potential of this versatile PEG linker.

References

An In-depth Technical Guide to the Synthesis and Functionalization of Benzyl-PEG7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and functionalization of Benzyl-PEG7-amine, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of targeted therapeutics. This document outlines detailed experimental protocols, key quantitative data, and workflows to assist researchers in the effective utilization of this valuable chemical tool.

Introduction

This compound is a polyethylene glycol (PEG) derivative characterized by a benzyl-protected hydroxyl group at one terminus and a primary amine at the other, connected by a seven-unit ethylene glycol spacer. The benzyl group serves as a stable protecting group that can be removed under specific conditions, while the primary amine offers a reactive handle for conjugation to a wide array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles. The hydrophilic PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Method 1: Synthesis from Benzyl-PEG8-azide via Staudinger Reaction

This is a high-yielding, two-stage process that converts a terminal azide to a primary amine.

Experimental Protocol:

  • Stage 1: Staudinger Reaction

    • In a round-bottom flask, dissolve Benzyl-PEG8-azide (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add triphenylphosphine (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature (20°C) for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) for the consumption of the starting azide.

  • Stage 2: Hydrolysis

    • To the reaction mixture from Stage 1, add water (5 equivalents).

    • Continue stirring at room temperature (20°C) for 48 hours.

    • After the reaction is complete, remove the THF under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Method 2: Synthesis from Benzyl-PEG7-alcohol

This alternative route involves the activation of a terminal hydroxyl group followed by nucleophilic substitution with an amine source.

Experimental Protocol:

  • Step 1: Tosylation of Benzyl-PEG7-alcohol

    • Dissolve Benzyl-PEG7-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) (1.5 equivalents) to the solution and cool to 0°C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG7-tosylate.

  • Step 2: Amination of Benzyl-PEG7-tosylate

    • Dissolve the Benzyl-PEG7-tosylate from the previous step in a solution of 7N ammonia in methanol.

    • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking, to obtain pure this compound.

Functionalization of this compound

The primary amine of this compound is a versatile functional group for conjugation. A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.

General Protocol for Conjugation to an NHS Ester

This protocol describes a general procedure for conjugating this compound to a molecule containing an NHS ester, such as a biotin-NHS ester or a fluorescent dye-NHS ester.

Experimental Protocol:

  • Dissolve the NHS ester-functionalized molecule (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • In a separate vial, dissolve this compound (1.2 equivalents) in the same solvent.

  • Add the this compound solution to the NHS ester solution.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, and the product purified by an appropriate method such as column chromatography or preparative HPLC.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterMethod 1: From Benzyl-PEG8-azideMethod 2: From Benzyl-PEG7-alcohol
Starting Material Benzyl-PEG8-azideBenzyl-PEG7-alcohol
Key Reagents Triphenylphosphine, Waterp-TsCl, TEA, Ammonia
Typical Yield ~97%[1]High (typically >80% over two steps)
Purity >95% after chromatography>95% after chromatography
Molecular Weight 415.52 g/mol 415.52 g/mol
Molecular Formula C21H37NO7C21H37NO7

Characterization

The successful synthesis and functionalization of this compound can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of this compound is expected to show characteristic signals for the benzyl group protons (aromatic signals around 7.3 ppm and a singlet for the benzylic CH₂ at approximately 4.5 ppm), the PEG backbone protons (a large multiplet between 3.5 and 3.7 ppm), and the protons on the carbon adjacent to the amine group (a triplet around 2.8-3.0 ppm). Upon conjugation, new signals corresponding to the attached molecule will appear, and there may be a shift in the signal of the protons adjacent to the newly formed amide bond.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (expected [M+H]⁺ at m/z 416.27) and its conjugates.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the synthesis and functionalization of this compound.

Synthesis_Workflow_1 start Benzyl-PEG8-azide reagents1 Triphenylphosphine in THF step1 Staudinger Reaction (3h, 20°C) start->step1 reagents1->step1 intermediate Aza-ylide Intermediate step1->intermediate reagents2 Water step2 Hydrolysis (48h, 20°C) intermediate->step2 reagents2->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Synthesis of this compound from Benzyl-PEG8-azide.

Synthesis_Workflow_2 start Benzyl-PEG7-alcohol reagents1 p-TsCl, TEA in DCM step1 Tosylation (12-16h, RT) start->step1 reagents1->step1 intermediate Benzyl-PEG7-tosylate step1->intermediate reagents2 Ammonia in Methanol step2 Amination (24-48h, RT) intermediate->step2 reagents2->step2 product Crude this compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Synthesis of this compound from Benzyl-PEG7-alcohol.

Functionalization_Workflow start1 This compound step Amide Bond Formation (4-12h, RT) start1->step start2 Molecule-NHS Ester start2->step reagents TEA or DIPEA in DMF/DMSO reagents->step product Crude Conjugate step->product purification Purification (HPLC or Chromatography) product->purification final_product Pure Benzyl-PEG7-Conjugate purification->final_product

References

An In-depth Technical Guide to the Key Applications of Benzyl-PEG7-amine in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG7-amine is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Its unique structure, consisting of a benzyl-protected hydroxyl group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine, provides a versatile platform for the synthesis of complex bioconjugates. The PEG chain enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule, while the terminal amine allows for covalent attachment to a variety of substrates.[1][2] The benzyl group serves as a protecting group for the hydroxyl functionality, which can be deprotected for further chemical modification. This guide explores the core applications of this compound, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation strategies.

Core Applications

The primary application of this compound in research is as a flexible linker in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a productive ternary complex.

The key features of this compound that make it a valuable PROTAC linker include:

  • Hydrophilicity: The PEG7 spacer improves the solubility and cell permeability of the resulting PROTAC molecule.

  • Flexibility and Length: The length of the PEG linker is a critical parameter in PROTAC design, and a seven-unit PEG chain provides a moderate length that can be optimal for certain target-ligase pairs.

  • Reactive Handle: The primary amine serves as a convenient point of attachment for coupling with a ligand for either the target protein or the E3 ligase, typically through the formation of a stable amide bond.

Beyond PROTACs, the principles of bioconjugation using this compound can be extended to other applications, such as the PEGylation of small molecules, peptides, or proteins to improve their pharmacokinetic properties.

Quantitative Data in PROTAC Development

ParameterDescriptionTypical UnitsExample Data (Hypothetical)
Binding Affinity (Target) The binding affinity of the PROTAC's warhead to the target protein.Kd (nM)50
Binding Affinity (E3 Ligase) The binding affinity of the PROTAC's E3 ligase ligand to the ligase.Kd (nM)150
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.nM25
Dmax The maximum percentage of target protein degradation achieved.%95
Cellular Viability (IC50) The concentration of the PROTAC that inhibits cell growth by 50%.µM1.5
Plasma Half-life (t1/2) The time required for the concentration of the PROTAC in the plasma to be reduced by half.hours8

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Ligand

This protocol describes the coupling of this compound to a ligand (either for the target protein or E3 ligase) that possesses a carboxylic acid functionality.

Materials:

  • This compound

  • Carboxylic acid-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-containing ligand (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the DMF under reduced pressure.

  • Purify the resulting conjugate by preparative HPLC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Deprotection of the Benzyl Group (Optional)

If further modification of the hydroxyl group is required, the benzyl protecting group can be removed.

Materials:

  • Benzyl-PEG7-conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask

Procedure:

  • Dissolve the Benzyl-PEG7-conjugate in methanol or ethanol in a reaction flask.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Coupling Reaction cluster_product Intermediate Product cluster_final_protac Final PROTAC Assembly LIGAND Ligand-COOH (Target Protein or E3 Ligase) ACTIVATION Activation (EDC, NHS) LIGAND->ACTIVATION PEG_AMINE This compound COUPLING Amide Bond Formation PEG_AMINE->COUPLING ACTIVATION->COUPLING INTERMEDIATE Ligand-PEG7-Benzyl COUPLING->INTERMEDIATE DEPROTECTION Deprotection (Optional) (H2, Pd/C) INTERMEDIATE->DEPROTECTION FINAL_COUPLING Coupling to Second Ligand INTERMEDIATE->FINAL_COUPLING Direct Coupling DEPROTECTION->FINAL_COUPLING PROTAC Final PROTAC FINAL_COUPLING->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_Mechanism_of_Action cluster_components Cellular Environment cluster_process Degradation Pathway PROTAC PROTAC (with PEG7 linker) TERNARY_COMPLEX Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->TERNARY_COMPLEX TARGET Target Protein TARGET->TERNARY_COMPLEX E3_LIGASE E3 Ubiquitin Ligase E3_LIGASE->TERNARY_COMPLEX UBIQUITINATION Ubiquitination of Target TERNARY_COMPLEX->UBIQUITINATION Proximity-induced PROTEASOME Proteasomal Degradation UBIQUITINATION->PROTEASOME DEGRADED_TARGET Degraded Protein Fragments PROTEASOME->DEGRADED_TARGET

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

References

The Fundamental Principles of Benzyl-PEG7-amine as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Benzyl-PEG7-amine, a bifunctional linker increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core chemical principles, its role in optimizing PROTAC efficacy, and the practical methodologies for its application in targeted protein degradation.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, solubility, and chemical composition profoundly influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This ternary complex is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome. The choice of linker can therefore make the difference between a highly potent and selective degrader and an inactive molecule.

This compound: Structure and Core Principles

This compound is a popular linker choice in PROTAC design due to its unique combination of structural features that offer a balance of flexibility, hydrophilicity, and defined spatial orientation.

Chemical Structure:

  • Benzyl Group: This aromatic ring provides a degree of rigidity and can engage in favorable hydrophobic or π-stacking interactions with the target protein or E3 ligase, helping to orient the ternary complex.

  • PEG7 (Heptaethylene Glycol) Chain: The seven-unit polyethylene glycol chain imparts significant hydrophilicity, which can improve the overall solubility and cell permeability of the PROTAC molecule. Its flexibility allows the two ends of the PROTAC to adopt an optimal conformation for ternary complex formation.

  • Terminal Amine Group: The primary amine (-NH2) serves as a versatile chemical handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond.

The fundamental principle behind using this compound is to leverage these properties to optimize the pharmacokinetics and pharmacodynamics of the resulting PROTAC. The PEG chain helps to mitigate the often poor solubility of complex drug molecules, while the benzyl group provides a rigid attachment point that can influence the vector and trajectory of the linker, thereby pre-organizing the molecule for effective ternary complex formation.

Quantitative Insights into Benzyl-PEG Linker Performance

The selection of a linker is an empirical process, and its impact on PROTAC activity is often evaluated by comparing a series of linkers with varying lengths and compositions. The tables below summarize key performance metrics for PROTACs utilizing benzyl-PEG-type linkers.

PROTAC ComponentLinker TypeDC50 (nM)Dmax (%)Target ProteinE3 LigaseReference
PROTAC XThis compound15>95BRD4CereblonHypothetical Data
PROTAC YBenzyl-PEG5-amine5085BTKVHLHypothetical Data
PROTAC ZBenzyl-PEG9-amine25>90ARCereblonHypothetical Data
Table 1: Degradation Efficacy (DC50 and Dmax) of PROTACs with Benzyl-PEG Linkers. This table illustrates how variations in the PEG chain length of a benzyl-PEG linker can influence the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTACs.
PROTACLinkerTernary Complex Kd (nM)Binary Binding (POI, nM)Binary Binding (E3, nM)Reference
PROTAC AThis compound10100500Hypothetical Data
PROTAC BAlkyl C850110520Hypothetical Data
PROTAC CBenzyl-PEG3-amine8095490Hypothetical Data
Table 2: Biophysical Characterization of PROTAC Ternary Complexes. This table demonstrates the impact of the linker on the stability of the ternary complex (Kd), a critical factor for efficient ubiquitination.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of PROTACs incorporating a this compound linker.

General Synthesis of a PROTAC using this compound

This protocol describes a standard amide coupling reaction to connect a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the amine group of the this compound linker.

Materials:

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • This compound

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to yield the desired intermediate.

  • This intermediate, now bearing a benzyl or other functional group at the other end of the PEG linker, can be further elaborated to attach the second ligand, completing the PROTAC synthesis.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity to determine the percentage of remaining protein relative to the vehicle control.

Visualizing Workflows and Principles

The following diagrams illustrate key concepts and processes related to PROTACs with this compound linkers.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ub-Ub-Ub-POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic mechanism of action for a PROTAC utilizing a this compound linker.

Synthesis_Workflow Ligand1_COOH Ligand 1 (POI or E3) with -COOH Amide_Coupling Amide Coupling (HATU, DIPEA) Ligand1_COOH->Amide_Coupling Benzyl_PEG7_Amine This compound Benzyl_PEG7_Amine->Amide_Coupling Intermediate Intermediate: Ligand1-Linker Amide_Coupling->Intermediate Final_Coupling Final Coupling Reaction Intermediate->Final_Coupling Ligand2_Func Ligand 2 (E3 or POI) with reactive group Ligand2_Func->Final_Coupling PROTAC_Product Final PROTAC Molecule Final_Coupling->PROTAC_Product Purification Purification (HPLC) PROTAC_Product->Purification

Caption: A generalized workflow for the chemical synthesis of a PROTAC using this compound.

Linker_Properties_Relationship cluster_Linker This compound Properties cluster_PROTAC PROTAC Performance Metrics Flexibility Flexibility (PEG7) Ternary_Complex Ternary Complex Stability (Kd) Flexibility->Ternary_Complex influences Solubility Solubility (PEG7) Permeability Cell Permeability Solubility->Permeability improves PK_PD Pharmacokinetics & Pharmacodynamics Solubility->PK_PD improves Rigidity Rigidity (Benzyl) Rigidity->Ternary_Complex orients Length Length (7 PEG units) Length->Ternary_Complex enables Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy determines Permeability->Efficacy impacts Efficacy->PK_PD correlates with

Caption: Logical relationship between this compound linker properties and PROTAC performance.

Conclusion

This compound represents a highly valuable tool in the PROTAC designer's toolkit. Its well-defined structure provides a rational starting point for linker optimization, offering a favorable balance of hydrophilicity, flexibility, and conformational constraint. The principles outlined in this guide—leveraging its structural components to enhance solubility, permeability, and the stability of the crucial ternary complex—are fundamental to the successful development of potent and selective protein degraders. As the field of targeted protein degradation continues to advance, a deep understanding of linkers like this compound will remain essential for translating the promise of this therapeutic modality into clinical reality.

An In-depth Technical Guide to PEGylation using Amine-Terminated PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug delivery and development. This modification can significantly enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs. By increasing the hydrodynamic size, PEGylation can prolong the circulation half-life, reduce immunogenicity, and improve the stability of the conjugated molecule.[1][2][3] Amine-terminated PEGs are a versatile class of reagents for this purpose, readily reacting with various functional groups on therapeutic agents to form stable linkages. This guide provides a comprehensive technical overview of PEGylation using amine-terminated PEGs, focusing on reaction chemistry, experimental protocols, and characterization of the resulting conjugates.

Core Concepts of Amine-Terminated PEGylation

The primary utility of amine-terminated PEGs lies in their nucleophilic primary amine group (-NH2), which can react with a variety of electrophilic functional groups on a target molecule. The most common approach involves the reaction of an amine-terminated PEG with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.[4][5] This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules.

Reaction Chemistry: Amine-PEG with NHS-Ester

The reaction between an amine-terminated PEG and an NHS-activated molecule is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine group attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases the NHS leaving group.

Reaction_Mechanism Reaction of Amine-Terminated PEG with an NHS-Ester Activated Molecule AminePEG R1-PEG-NH2 (Amine-Terminated PEG) PEG_Conjugate R1-PEG-NH-C(=O)-R2 (PEGylated Molecule) AminePEG->PEG_Conjugate + NHSEster R2-C(=O)O-NHS (NHS-Ester Activated Molecule) NHSEster->PEG_Conjugate NHS NHS (N-hydroxysuccinimide)

Amine-PEG and NHS-Ester Reaction.

Key Applications in Drug Development

PEGylation with amine-terminated PEGs offers numerous advantages in the pharmaceutical field:

  • Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the surface of proteins and other therapeutic agents, reducing their recognition by the immune system.

  • Enhanced Stability: PEGylation can protect molecules from proteolytic degradation and improve their thermal and chemical stability.

  • Improved Solubility: PEG is a highly water-soluble polymer, and its conjugation can increase the solubility of hydrophobic drugs.

  • Targeted Drug Delivery: Amine-terminated PEGs can be further functionalized with targeting ligands to direct the therapeutic agent to specific cells or tissues.

The following diagram illustrates the general workflow for utilizing amine-PEGylated carriers for targeted drug delivery.

Drug_Delivery_Workflow Targeted Drug Delivery Workflow using Amine-PEGylated Carriers cluster_formulation Formulation cluster_conjugation Conjugation & Loading cluster_delivery In Vivo Delivery Carrier Nanocarrier (e.g., Liposome, Nanoparticle) PEGylation PEGylation of Carrier Carrier->PEGylation AminePEG Amine-Terminated PEG AminePEG->PEGylation Drug Therapeutic Drug DrugLoading Drug Loading Drug->DrugLoading TargetingLigand Targeting Ligand LigandAttachment Ligand Attachment TargetingLigand->LigandAttachment PEGylation->DrugLoading DrugLoading->LigandAttachment Administration Systemic Administration LigandAttachment->Administration Circulation Prolonged Circulation Administration->Circulation Targeting Targeted Accumulation at Disease Site Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release

Workflow for targeted drug delivery.

Quantitative Data on PEGylation

The effectiveness of PEGylation is influenced by factors such as the molecular weight of the PEG, the degree of PEGylation, and the site of attachment. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties

Nanoparticle FormulationPEG MW (kDa)Particle Size (nm)Zeta Potential (mV)Cellular Uptake (in Macrophages)
Amine/PEG-NPs1135+25High
Amine/PEG-NPs2128+20Moderate
Amine/PEG-NPs5115+15Low
MTX/mPEG-g-CS NPs0.75112.8+35.0High
MTX/mPEG-g-CS NPs2.0 (DS=4.1%)145.6+15.3Moderate
MTX/mPEG-g-CS NPs2.0 (DS=8.2%)171.2+7.4Low

Data compiled from representative studies.

Table 2: Impact of PEGylation on Protein Stability

ProteinPEGylation StatusThermal Denaturation Midpoint (Tm)Refolding Efficiency after Thermal Stress
Model Protein AUn-PEGylated55 °CLow
Model Protein APEGylated65 °CHigh
G-CSFUn-PEGylated~52 °C-
G-CSFPEGylated~52 °C-

PEGylation can increase the thermal stability and refolding capacity of some proteins.

Detailed Experimental Protocols

Protocol 1: PEGylation of an Antibody with an Amine-Reactive PEG-NHS Ester

This protocol provides a general procedure for labeling an antibody with a PEG-NHS ester.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-reactive PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reagent Preparation:

    • Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.

  • PEGylation Reaction:

    • Add a calculated amount of the PEG-NHS ester stock solution to the antibody solution. A 20-fold molar excess of PEG-NHS ester to antibody is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the degree of PEGylation using methods such as SDS-PAGE, mass spectrometry, or HPLC.

The following diagram outlines the general experimental workflow for protein PEGylation.

Protein_PEGylation_Workflow General Experimental Workflow for Protein PEGylation Start Start ReagentPrep Reagent Preparation (Protein in Amine-Free Buffer, PEG-NHS in DMSO/DMF) Start->ReagentPrep Reaction PEGylation Reaction (Controlled Temp. & Time) ReagentPrep->Reaction Quenching Quenching (e.g., with Tris buffer) Reaction->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End

Workflow for protein PEGylation.
Protocol 2: Preparation of Amine-Terminated PEGylated Liposomes

This protocol describes the formulation of liposomes incorporating an amine-terminated PEG-lipid.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • Amine-terminated PEG-lipid (e.g., DSPE-PEG-amine)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the amine-terminated PEG-lipid in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (liposomes) with a uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Storage:

    • Store the resulting liposome suspension at 4°C.

The following diagram illustrates the workflow for preparing PEGylated liposomes.

Liposome_Preparation_Workflow Workflow for Preparation of Amine-Terminated PEGylated Liposomes Start Start Dissolve Dissolve Lipids and Amine-PEG-Lipid in Organic Solvent Start->Dissolve Film Form Thin Lipid Film (Rotary Evaporation) Dissolve->Film Hydrate Hydrate Film with Aqueous Buffer (Formation of MLVs) Film->Hydrate Extrude Extrusion through Polycarbonate Membranes (Formation of Liposomes) Hydrate->Extrude Store Store Liposomes at 4°C Extrude->Store End End Store->End

Workflow for PEGylated liposome preparation.

Characterization of PEGylated Conjugates

Thorough characterization is crucial to ensure the quality and efficacy of PEGylated products. A combination of analytical techniques is typically employed:

  • Size-Exclusion Chromatography (SEC): To separate the PEGylated product from unreacted PEG and protein, and to assess the degree of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the PEGylated protein.

  • Mass Spectrometry (MS): To determine the exact molecular weight of the conjugate and identify the sites of PEGylation.

  • Dynamic Light Scattering (DLS): To measure the particle size and size distribution of PEGylated nanoparticles and liposomes.

  • Zeta Potential Measurement: To determine the surface charge of PEGylated nanoparticles and liposomes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the PEG conjugate.

The "PEG Dilemma" and Advanced Strategies

While PEGylation offers significant advantages, it can also present challenges, often referred to as the "PEG dilemma". The PEG layer that prolongs circulation can also hinder cellular uptake and endosomal escape of the therapeutic agent. To address this, advanced strategies involving cleavable PEG linkers have been developed. These linkers are designed to be stable in circulation but are cleaved in the target microenvironment (e.g., by specific enzymes or pH changes), thus "de-shielding" the therapeutic agent at the site of action.

PEG_Dilemma The PEG Dilemma and Cleavable Linker Solution cluster_dilemma The PEG Dilemma cluster_solution Solution: Cleavable PEG Linkers PEG_Shell PEG Shell Long_Circulation Prolonged Circulation (Advantage) PEG_Shell->Long_Circulation Leads to Hindered_Uptake Hindered Cellular Uptake (Disadvantage) PEG_Shell->Hindered_Uptake Leads to Hindered_Escape Impaired Endosomal Escape (Disadvantage) PEG_Shell->Hindered_Escape Leads to Cleavable_PEG Drug Carrier with Cleavable PEG Linker Circulation_Stable Stable in Circulation Cleavable_PEG->Circulation_Stable Cleavage Cleavage at Target Site (e.g., low pH, enzymes) Circulation_Stable->Cleavage DeShielding PEG De-shielding Cleavage->DeShielding Enhanced_Uptake Enhanced Cellular Uptake DeShielding->Enhanced_Uptake Drug_Release Efficient Drug Release Enhanced_Uptake->Drug_Release

Addressing the PEG dilemma.

Conclusion

PEGylation using amine-terminated PEGs is a robust and versatile technology that continues to play a critical role in the development of advanced therapeutics. A thorough understanding of the reaction chemistry, careful optimization of experimental protocols, and comprehensive characterization of the final product are essential for successful implementation. As the field evolves, novel PEG architectures and cleavable linker strategies will further expand the utility of PEGylation in creating safer and more effective drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Benzyl-PEG7-amine to a Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of molecules. This process can enhance solubility, reduce immunogenicity, and prolong circulation half-life. This application note provides a detailed protocol for the conjugation of Benzyl-PEG7-amine to a carboxylic acid-containing molecule using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond and is a cornerstone of bioconjugation techniques.

The general principle involves the activation of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester, thereby increasing the efficiency of the conjugation reaction.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the conjugation of this compound to a carboxylic acid using EDC/NHS chemistry. The expected yield and purity are based on literature values for similar small molecule PEGylation reactions and may vary depending on the specific carboxylic acid-containing molecule.

ParameterValueNotes
Molar Ratio (Carboxylic Acid : EDC : NHS : this compound) 1 : 1.5 : 1.2 : 1.1A slight excess of the activating agents and the PEG-amine is often used to drive the reaction to completion.
Reaction Solvent Anhydrous DMF or DMSOFor organic-soluble reactants. For water-soluble biomolecules, a two-step reaction in aqueous buffer is preferred.
Activation Time 15 - 60 minutesThe time required for the carboxylic acid to be activated by EDC and NHS.
Conjugation Time 2 - 24 hoursThe reaction time for the amine to couple with the activated carboxylic acid.
Reaction Temperature Room Temperature (20-25°C)Mild reaction conditions are generally sufficient.
Expected Yield 70-90%Yields are highly dependent on the substrate and purification method.
Expected Purity >95%Purity is typically assessed after chromatographic purification.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the conjugation of this compound to a carboxylic acid.

Materials and Reagents
  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (e.g., NMR, LC-MS)

Protocol 1: Conjugation in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents.

Step 1: Activation of the Carboxylic Acid

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

  • Add EDC-HCl (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 15-60 minutes to activate the carboxylic acid, forming the NHS ester.

Step 2: Conjugation with this compound

  • Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF or DMSO.

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Quenching and Work-up

  • Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining active esters.

  • The solvent can be removed under reduced pressure.

  • The crude product can be precipitated by adding the reaction mixture to cold diethyl ether and collected by filtration.

Protocol 2: Two-Step Aqueous Conjugation for Biomolecules

This protocol is adapted for water-soluble biomolecules to minimize side reactions.

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid-containing biomolecule in an appropriate buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES buffer).

  • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents).

  • Incubate the reaction for 15 minutes at room temperature.

Step 2: Conjugation with this compound

  • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-8.0 by adding a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Add the this compound (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

Step 3: Quenching the Reaction

  • The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to react with any remaining NHS esters.

Purification

Purification of the PEGylated conjugate is crucial to remove unreacted starting materials, activating agents, and byproducts. The choice of purification method will depend on the properties of the conjugate.

  • Flash Column Chromatography: For organic-soluble small molecule conjugates, silica gel or reversed-phase silica gel chromatography is often effective. A gradient of solvents, such as dichloromethane and methanol or hexane and ethyl acetate, can be used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying both small molecule and larger biomolecule conjugates to a high degree of purity.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius and is useful for separating the larger PEGylated product from smaller unreacted molecules.

  • Ion-Exchange Chromatography (IEX): IEX can be used to separate molecules based on their charge, which may be altered upon PEGylation.[1]

  • Dialysis: For larger biomolecule conjugates, dialysis against a suitable buffer can be used to remove small molecule impurities.

Characterization

Confirmation of successful conjugation and assessment of purity are essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the formation of the amide bond. Successful conjugation can be observed by the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the amide proton and the characteristic ethylene glycol repeats of the PEG chain.[2]

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the final conjugate, providing direct evidence of successful PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.

Experimental Workflow and Reaction Scheme

The following diagrams illustrate the experimental workflow and the chemical reaction scheme for the conjugation of this compound to a carboxylic acid.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_ca Dissolve Carboxylic Acid in Anhydrous Solvent activation Add EDC and NHS to Carboxylic Acid (Activation) prep_ca->activation prep_peg Dissolve this compound in Anhydrous Solvent conjugation Add this compound Solution (Conjugation) prep_peg->conjugation activation->conjugation workup Work-up and Precipitation conjugation->workup purify Chromatographic Purification workup->purify characterize Characterization (NMR, LC-MS) purify->characterize

Experimental Workflow Diagram

reaction_scheme R_COOH R-COOH arrow1 Activation R_COOH->arrow1 plus1 + EDC EDC NHS NHS R_CO_NHS R-CO-NHS (NHS Ester Intermediate) arrow1->R_CO_NHS plus2 + R_CO_NHS->plus2 Benzyl_PEG_NH2 Benzyl-PEG7-NH2 plus2->Benzyl_PEG_NH2 arrow2 Conjugation Benzyl_PEG_NH2->arrow2 Final_Product R-CO-NH-PEG7-Benzyl arrow2->Final_Product

Reaction Scheme for EDC/NHS Coupling

References

Application Notes and Protocols: NHS Ester Reaction with Benzyl-PEG7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for covalently conjugating molecules containing primary amines. This document provides a detailed guide for the reaction of an NHS ester with Benzyl-PEG7-amine, a bifunctional linker containing a terminal primary amine and a benzyl-protected alcohol. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility, making this an important building block in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs.[1][2]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3] The efficiency of this reaction is highly dependent on factors such as pH, solvent, and the molar ratio of the reactants. A critical competing reaction is the hydrolysis of the NHS ester, which is more prevalent in aqueous solutions and at higher pH values.[4][5]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical reaction and a typical experimental workflow for the conjugation of an NHS ester to this compound.

cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-O-NHS Amide_Product R-CO-NH-(PEG)7-O-Benzyl NHS_Ester->Amide_Product + this compound NHS_Byproduct N-Hydroxysuccinimide NHS_Ester->NHS_Byproduct Benzyl_PEG7_Amine Benzyl-O-(PEG)7-NH2 Benzyl_PEG7_Amine->Amide_Product

Caption: Chemical reaction of an NHS ester with this compound.

Start Start Reagent_Prep Prepare Reactant Solutions (NHS Ester and this compound) Start->Reagent_Prep Reaction_Setup Combine Reactants in Anhydrous Solvent with Base Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature (3-24 hours) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (TLC or LC-MS) Incubation->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for NHS ester reaction with this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the reaction of an NHS ester with this compound. These values are starting points and may require optimization depending on the specific NHS ester used.

ParameterRecommended RangeNotes
Molar Ratio (NHS Ester : Amine) 1:1 to 2:1A slight excess of the NHS ester may be used to drive the reaction to completion. For reactions with biomolecules, a larger excess (e.g., 10-20 fold) is common.
Solvent Anhydrous DMF, DMSO, DCM, or THFThe choice of solvent depends on the solubility of the reactants. Ensure the solvent is anhydrous to minimize hydrolysis of the NHS ester.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Required for reactions in organic solvents to deprotonate the amine.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature is generally sufficient. Lower temperatures can be used to slow down hydrolysis if it is a concern.
Reaction Time 3 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.
pH (for aqueous buffers) 7.2 - 8.5Not typically used for small molecule reactions in organic solvents, but crucial for bioconjugation in aqueous media. The optimal pH is a balance between amine reactivity and NHS ester hydrolysis.

Experimental Protocols

This section provides a detailed protocol for the reaction of a generic NHS ester with this compound in an organic solvent.

Materials
  • NHS ester of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (optional)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Protocol
  • Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent (e.g., DMF or DCM).

    • In a separate vial, dissolve the NHS ester in the same anhydrous solvent. A typical concentration for both solutions is 10-50 mg/mL, but this can be adjusted based on the scale of the reaction.

  • Reaction Setup:

    • To the stirred solution of this compound, add the base (TEA or DIPEA). A 1.5 to 2-fold molar excess relative to the amine is recommended.

    • Slowly add the NHS ester solution to the amine solution. The molar ratio of NHS ester to amine should be between 1:1 and 2:1.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS. A common method for TLC visualization is staining with potassium permanganate. The reaction is complete when the starting amine is no longer detectable. This can take between 3 and 24 hours.

  • Workup and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. The appropriate solvent system for elution will depend on the polarity of the product and should be determined by TLC analysis.

    • For PEGylated compounds that are oils or gels, an alternative purification method involves complexation with magnesium chloride to form a solid, which can then be isolated by filtration.

  • Characterization:

    • The purified product should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting

  • Low Yield:

    • Cause: Hydrolysis of the NHS ester.

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or the molar excess of the NHS ester. Ensure adequate mixing.

  • Multiple Products:

    • Cause: Side reactions.

    • Solution: While NHS esters are highly selective for primary amines, side reactions can occur. Purification by column chromatography should isolate the desired product.

  • Difficulty in Purification:

    • Cause: Oily or waxy nature of the PEGylated product.

    • Solution: Consider the magnesium chloride complexation method for easier handling and purification. Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be an effective purification technique for PEGylated molecules.

References

Application Notes and Protocols for Using Benzyl-PEG7-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient synthesis of custom peptides. The choice of linker, which anchors the growing peptide chain to the solid support, is a critical determinant of the overall success, yield, and purity of the synthesis. Benzyl-PEG7-amine is a heterobifunctional linker that offers the advantages of a stable benzyl protecting group and a flexible, hydrophilic hepta-ethylene glycol (PEG) spacer.

The incorporation of a PEG linker in SPPS provides several benefits. The hydrophilic nature of the PEG chain can improve the solvation of the growing peptide, particularly for hydrophobic sequences, which can mitigate aggregation and lead to more efficient coupling reactions. This often translates to higher crude peptide purity and overall yield. The defined length of the PEG7 spacer also provides precise control over the distance between the peptide and the solid support, which can be advantageous in applications such as peptide-protein interaction studies and the development of peptide-drug conjugates.

These application notes provide a detailed overview of the use of this compound in Fmoc-based SPPS, from its initial coupling to a solid support to the final cleavage of the synthesized peptide.

Key Advantages of Using this compound

  • Enhanced Solubility: The hydrophilic PEG7 chain improves the swelling of the resin and the solvation of the growing peptide chain, which is particularly beneficial for hydrophobic or aggregation-prone sequences.

  • Improved Reaction Kinetics: Better solvation can lead to more efficient and complete coupling and deprotection steps, resulting in higher purity of the crude peptide.

  • Reduced Non-specific Interactions: The PEG spacer can act as a shield, minimizing interactions between the peptide and the solid support that might otherwise lead to side reactions.

  • Precise Spacer Arm: The defined length of the PEG7 linker provides a consistent distance between the synthesized peptide and the resin, which is crucial for applications requiring specific spatial arrangements.

  • Stable Anchorage: The benzyl group provides a stable anchor for the PEG chain to the resin, which is resistant to the conditions of Fmoc-SPPS.

Experimental Protocols

Coupling of this compound to Carboxylated Resin

This protocol describes the attachment of the primary amine of this compound to a resin functionalized with carboxylic acid groups (e.g., Merrifield resin).

Materials:

  • Carboxylated Resin (e.g., Merrifield Resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the carboxylated resin in DMF for 1-2 hours in a reaction vessel.

  • Resin Washing: Wash the swollen resin with DMF (3 x resin volume).

  • Activation of Carboxylic Acid Groups:

    • In a separate vial, dissolve DIC (3 equivalents relative to resin loading) and HOBt or OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add this activation solution to the resin and agitate for 30 minutes at room temperature.

  • Coupling of this compound:

    • Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.

    • Add the this compound solution to the activated resin and agitate at room temperature for 2-4 hours.

  • Monitoring the Reaction: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the complete consumption of the primary amines.[1]

  • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, add a solution of acetic anhydride (10 equivalents) and N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume) and DCM (3 x resin volume).

  • Drying: Dry the resin under vacuum to a constant weight.

Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the iterative process of peptide chain elongation on the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Piperidine solution (20% in DMF)

  • DMF, DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x resin volume).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/HOBt) in DMF.

    • Allow the amino acid to pre-activate for a few minutes before adding the solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a recoupling step may be necessary.[1]

  • Washing: Wash the resin with DMF (5 x resin volume).

  • Repeat steps 2-6 for each amino acid in the peptide sequence.

Cleavage and Deprotection of the Peptide

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The benzyl group of the linker is cleaved under strong acidic conditions, typically using a trifluoroacetic acid (TFA)-based cocktail. The composition of the cleavage cocktail should be chosen based on the amino acid composition of the peptide to minimize side reactions.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-bound resin with DCM (3 x resin volume) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail in a fume hood immediately before use. A common general-purpose cocktail is Reagent K (see table below).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[2]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Representative Loading Efficiency of Amino-Functionalized Linkers on Carboxylated Resins

Linker TypeResin TypeCoupling MethodTypical Loading Efficiency (%)
Amino-PEG Linker (General)Merrifield (Polystyrene)DIC/HOBt85 - 95%
Amino-PEG Linker (General)Carboxy-ChemMatrixHATU/DIPEA> 95%

Note: Loading efficiency is highly dependent on the specific resin, linker, and coupling conditions used. It is recommended to determine the loading of each new batch of functionalized resin.

Table 2: Expected Peptide Yield and Purity with PEG Linkers

Peptide Sequence ComplexityLinker TypeExpected Crude Purity (by HPLC)Expected Overall Yield
Simple (e.g., <10 residues, non-hydrophobic)This compound> 80%60 - 80%
Moderate (e.g., 10-20 residues, some hydrophobic)This compound60 - 80%40 - 60%
Difficult (e.g., >20 residues, highly hydrophobic)This compound40 - 60%20 - 40%

Note: These are estimated values. Actual yield and purity will vary depending on the peptide sequence, synthesis scale, and purification methods.[3]

Table 3: Common Cleavage Cocktails for Fmoc-SPPS [2]

Reagent NameComposition (v/v)ScavengersRecommended For
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Thioanisole, Phenol, EDTGeneral purpose, peptides with Trp, Met, Cys
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisolePeptides with Arg(Pmc/Pbf)
TFA/TIS/H₂O TFA/Triisopropylsilane/H₂O (95:2.5:2.5)TriisopropylsilanePeptides without Trp, Met, Cys

Mandatory Visualization

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Linker_Coupling Linker Coupling cluster_SPPS_Cycle Fmoc-SPPS Cycle (n times) cluster_Cleavage Cleavage & Deprotection cluster_Analysis Analysis & Purification Resin Carboxylated Resin Swell_Resin Swell Resin (DMF) Resin->Swell_Resin Wash_Resin1 Wash Resin (DMF) Swell_Resin->Wash_Resin1 Activate_Resin Activate Resin (DIC/HOBt) Wash_Resin1->Activate_Resin Couple_Linker Couple this compound Activate_Resin->Couple_Linker Wash_Resin2 Wash & Dry Resin Couple_Linker->Wash_Resin2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_Resin2->Fmoc_Deprotection Wash_Resin3 Wash Resin (DMF) Fmoc_Deprotection->Wash_Resin3 Couple_AA Couple Fmoc-Amino Acid Wash_Resin3->Couple_AA Wash_Resin4 Wash Resin (DMF) Couple_AA->Wash_Resin4 Wash_Resin4->Fmoc_Deprotection Repeat for next amino acid Wash_Resin5 Wash & Dry Resin Wash_Resin4->Wash_Resin5 Cleavage Cleave with TFA Cocktail Wash_Resin5->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Isolate Isolate & Dry Crude Peptide Precipitate->Isolate Analysis HPLC & Mass Spec Analysis Isolate->Analysis Purification Purify by HPLC Analysis->Purification

Caption: General workflow for solid-phase peptide synthesis using this compound linker.

Cleavage_Logic Start Peptide-Resin Decision_Trp_Met_Cys Contains Trp, Met, or Cys? Start->Decision_Trp_Met_Cys Decision_Arg Contains Arg(Pmc/Pbf)? Decision_Trp_Met_Cys->Decision_Arg No Reagent_K Use Reagent K Decision_Trp_Met_Cys->Reagent_K Yes Reagent_R Use Reagent R Decision_Arg->Reagent_R Yes TFA_TIS_H2O Use TFA/TIS/H₂O Decision_Arg->TFA_TIS_H2O No Cleaved_Peptide Crude Peptide Reagent_K->Cleaved_Peptide Reagent_R->Cleaved_Peptide TFA_TIS_H2O->Cleaved_Peptide

Caption: Decision tree for selecting an appropriate cleavage cocktail.

References

Application Notes and Protocols for Benzyl-PEG7-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The linker component, which connects the monoclonal antibody (mAb) to the potent payload, is a critical determinant of an ADC's therapeutic index. Benzyl-PEG7-amine is a discrete polyethylene glycol (PEG) linker that offers a balance of hydrophilicity and a defined length, contributing to improved pharmacokinetic properties and stability of ADCs. The primary amine group allows for straightforward conjugation to activated payloads, while the benzyl group serves as a protecting group for the terminal alcohol. The PEG7 moiety enhances aqueous solubility, which can mitigate aggregation issues often associated with hydrophobic payloads.

These application notes provide detailed protocols for the development and characterization of ADCs utilizing the this compound linker, with a focus on a model ADC composed of Trastuzumab, a Benzyl-PEG7-MMAE linker-payload, targeting HER2-positive cancer cells.

I. Synthesis of this compound-MMAE Linker-Payload

A crucial step in ADC development is the synthesis of the linker-payload conjugate. This protocol outlines a representative synthesis of a this compound-MMAE construct, where the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) is conjugated to the this compound linker. This process typically involves the activation of the MMAE's carboxylic acid group to facilitate amide bond formation with the primary amine of the PEG linker.

Experimental Protocol: Synthesis of this compound-MMAE

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of MMAE:

    • Dissolve MMAE in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the formation of the MMAE-NHS ester by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Add 1.5 equivalents of TEA or DIPEA to the this compound solution.

    • Slowly add the activated MMAE-NHS ester solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by reversed-phase HPLC to obtain the pure this compound-MMAE linker-payload.

    • Characterize the final product by mass spectrometry to confirm the molecular weight.

II. Conjugation of this compound-MMAE to Trastuzumab

The conjugation of the linker-payload to the antibody is a critical step that influences the Drug-to-Antibody Ratio (DAR) and the overall efficacy of the ADC. This protocol describes the conjugation of the synthesized this compound-MMAE to Trastuzumab via activation of the linker's terminal benzyl-protected alcohol to an amine-reactive NHS ester.

Experimental Protocol: Conjugation to Trastuzumab

Materials:

  • Trastuzumab

  • This compound-MMAE

  • Palladium on carbon (Pd/C) for debenzylation

  • Hydrogen gas source

  • EDC and NHS

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system for DAR determination

Procedure:

  • Deprotection of the Benzyl Group:

    • Dissolve the this compound-MMAE in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the deprotected linker-payload.

  • Activation of the Deprotected Linker-Payload:

    • Dissolve the deprotected linker-payload in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester.

  • Antibody Conjugation:

    • Prepare Trastuzumab at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add the activated linker-payload-NHS ester to the Trastuzumab solution at a molar excess of 5-10 fold.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the ADC using a pre-equilibrated SEC column to remove unconjugated linker-payload and other small molecules.

    • Collect the protein-containing fractions.

G cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation MMAE MMAE NHS_ester Activation (EDC, NHS) MMAE->NHS_ester Activated_MMAE MMAE-NHS Ester NHS_ester->Activated_MMAE Conjugation1 Conjugation Activated_MMAE->Conjugation1 PEG7_Amine This compound PEG7_Amine->Conjugation1 Linker_Payload Benzyl-PEG7-MMAE Conjugation1->Linker_Payload Deprotection Debenzylation (H2, Pd/C) Linker_Payload->Deprotection Deprotected_LP HO-PEG7-MMAE Deprotection->Deprotected_LP Activation2 Activation (EDC, NHS) Deprotected_LP->Activation2 Activated_LP NHS-PEG7-MMAE Activation2->Activated_LP Conjugation2 Conjugation Activated_LP->Conjugation2 Trastuzumab Trastuzumab Trastuzumab->Conjugation2 ADC Trastuzumab-PEG7-MMAE ADC Conjugation2->ADC Purification Purification (SEC) ADC->Purification

Figure 1. Experimental workflow for ADC synthesis and conjugation.

III. Characterization of Trastuzumab-PEG7-MMAE ADC

Thorough characterization of the ADC is essential to ensure its quality, homogeneity, and desired properties. Key parameters include the Drug-to-Antibody Ratio (DAR), purity, and aggregation state.

Experimental Protocol: DAR Determination by HIC

Materials:

  • Trastuzumab-PEG7-MMAE ADC

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 20% Isopropanol in 25 mM Sodium Phosphate, pH 7.0

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values.

  • Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Data Presentation: ADC Characterization

ParameterMethodRepresentative Result
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.8
Monomer PuritySize-Exclusion Chromatography (SEC)>95%
AggregatesSize-Exclusion Chromatography (SEC)<5%
Endotoxin LevelLAL Assay<0.1 EU/mg

Table 1: Representative characterization data for Trastuzumab-PEG7-MMAE ADC. The data presented is hypothetical and based on typical results for similar ADCs.

IV. In Vitro Efficacy Assessment

The cytotoxic potential of the ADC against target cancer cells is a primary measure of its efficacy. The following protocol describes an MTT assay to determine the half-maximal inhibitory concentration (IC50) of the Trastuzumab-PEG7-MMAE ADC.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3)

  • HER2-negative cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Trastuzumab-PEG7-MMAE ADC

  • Unconjugated Trastuzumab

  • Free MMAE

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

Cell LineCompoundRepresentative IC50 (nM)
SK-BR-3 (HER2+)Trastuzumab-PEG7-MMAE ADC0.5
SK-BR-3 (HER2+)Free MMAE0.1
SK-BR-3 (HER2+)Unconjugated Trastuzumab>1000
MDA-MB-231 (HER2-)Trastuzumab-PEG7-MMAE ADC>1000

Table 2: Representative in vitro cytotoxicity data. The data presented is hypothetical and based on typical results for similar ADCs.

V. In Vivo Efficacy Assessment

The anti-tumor activity of the ADC is ultimately evaluated in preclinical animal models. This protocol outlines a xenograft study to assess the in vivo efficacy of the Trastuzumab-PEG7-MMAE ADC.

Experimental Protocol: In Vivo Xenograft Study

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • HER2-positive cancer cells (e.g., NCI-N87)

  • Trastuzumab-PEG7-MMAE ADC

  • Vehicle control (e.g., saline)

  • Unconjugated Trastuzumab

Procedure:

  • Tumor Implantation: Subcutaneously implant HER2-positive cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle, unconjugated antibody, ADC). Administer the treatments intravenously.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Representative Tumor Growth Inhibition (%)
Vehicle-0
Unconjugated Trastuzumab1030
Trastuzumab-PEG7-MMAE ADC585

Table 3: Representative in vivo efficacy data. The data presented is hypothetical and based on typical results for similar ADCs.

VI. Mechanism of Action and Signaling Pathway

The Trastuzumab-PEG7-MMAE ADC exerts its therapeutic effect through a multi-step process involving targeted delivery and subsequent disruption of microtubule dynamics.

  • Binding and Internalization: The Trastuzumab component of the ADC binds specifically to the HER2 receptor on the surface of cancer cells.[1] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex.[1]

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the MMAE payload.

  • Microtubule Disruption and Apoptosis: The released MMAE, a potent antimitotic agent, binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Trastuzumab-PEG7-MMAE ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Figure 2. Mechanism of action of Trastuzumab-PEG7-MMAE ADC.

VII. Bystander Effect

The bystander effect is a phenomenon where the cytotoxic payload released from the target cancer cell can diffuse and kill neighboring antigen-negative cancer cells.[] This is particularly important in heterogeneous tumors. The cleavable nature of the linker in the Trastuzumab-PEG7-MMAE ADC, coupled with the membrane permeability of MMAE, allows for a potential bystander effect.

G cluster_her2_positive HER2-Positive Cell cluster_her2_negative HER2-Negative Cell ADC_in ADC Internalization MMAE_release MMAE Release ADC_in->MMAE_release Apoptosis_pos Apoptosis MMAE_release->Apoptosis_pos MMAE_diffusion MMAE Diffusion MMAE_release->MMAE_diffusion Bystander Effect Apoptosis_neg Apoptosis MMAE_diffusion->Apoptosis_neg

Figure 3. Bystander effect of a cleavable linker ADC.

Conclusion

The this compound linker provides a valuable tool for the development of ADCs with potentially improved physicochemical and pharmacokinetic properties. The protocols and data presented in these application notes offer a comprehensive guide for researchers to synthesize, conjugate, characterize, and evaluate the efficacy of ADCs utilizing this linker technology. Careful optimization of each step is crucial for the successful development of a safe and effective ADC therapeutic.

References

The Strategic Integration of Benzyl-PEG7-amine in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, is critically dependent on the linker component that connects the protein of interest (POI) ligand and the E3 ligase ligand. This document provides detailed application notes and protocols for the use of Benzyl-PEG7-amine, a flexible and hydrophilic linker, in the rational design and synthesis of potent and effective PROTACs.

The Role of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) linkers are among the most utilized linkers in PROTAC design due to their advantageous physicochemical properties.[1][2][3] The inclusion of a PEG chain, such as the heptaethylene glycol unit in this compound, can significantly enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][2] This is a crucial consideration as many POI and E3 ligase ligands are hydrophobic in nature. The flexibility of the PEG chain also allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

This compound offers a versatile scaffold for PROTAC synthesis. It features a terminal primary amine that can be readily coupled to a carboxylic acid-functionalized ligand (either the POI or E3 ligase ligand) through standard amide bond formation. The other end of the linker is protected by a benzyl group, which can be removed via hydrogenolysis to reveal a hydroxyl group for subsequent conjugation to the second ligand. This allows for a modular and controlled synthetic approach.

PROTAC Design and Synthesis Workflow

The development of a PROTAC using a this compound linker generally follows a systematic workflow, from initial design considerations to the final biological evaluation.

PROTAC Design and Synthesis Workflow PROTAC Design and Synthesis Workflow cluster_design Design Phase cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Component Selection: - POI Ligand - E3 Ligase Ligand - this compound Linker design In Silico Modeling (Optional) - Ternary Complex Prediction start->design synthesis1 Step 1: Couple First Ligand to this compound design->synthesis1 deprotection Step 2: Deprotection of Benzyl Group synthesis1->deprotection synthesis2 Step 3: Couple Second Ligand deprotection->synthesis2 purification Purification of Final PROTAC synthesis2->purification biochem_assay Biochemical Assays - Binding Affinity purification->biochem_assay cell_assay Cell-Based Assays - Protein Degradation (Western Blot) - Cytotoxicity biochem_assay->cell_assay data_analysis Data Analysis - DC50 and Dmax Determination cell_assay->data_analysis

A generalized workflow for the development of a PROTAC using a this compound linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC utilizing a this compound linker. These protocols are illustrative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a two-step process involving the sequential amide coupling of the POI and E3 ligase ligands to the this compound linker.

Step 1: Coupling of the First Ligand (with a carboxylic acid) to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized first ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker conjugate.

Step 2: Benzyl Deprotection

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a palladium catalyst, such as 10% palladium on carbon (Pd/C), to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.

Step 3: Coupling of the Second Ligand (with a carboxylic acid)

  • Reaction Setup: Following the procedure in Step 1, couple the deprotected intermediate from Step 2 with the second carboxylic acid-functionalized ligand.

  • Purification: Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC) to yield the pure product.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the procedure to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells in appropriate growth medium and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.

  • Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the POI band intensity to the corresponding housekeeping protein band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (the concentration of PROTAC that results in 50% degradation of the POI) and Dmax (the maximum percentage of degradation) values.

Data Presentation

The quantitative data obtained from the biological evaluation of PROTACs should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Biological Activity of a Hypothetical PROTAC Utilizing a this compound Linker

PROTAC IDTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
PROTAC-X-PEG7Target-XCRBN50>90Cancer Cell Line A
PROTAC-Y-PEG7Target-YVHL100>85Cancer Cell Line B

Note: The data presented in this table is for illustrative purposes only and represents typical values for effective PROTACs. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Mechanism of Action PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the design and synthesis of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the final PROTAC molecule, potentially leading to improved efficacy. The modular synthetic routes enabled by its functional groups allow for the systematic optimization of the linker length and attachment points, which are critical parameters for achieving potent and selective protein degradation. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively incorporate this compound into their PROTAC development programs, thereby accelerating the discovery of novel therapeutics for a wide range of diseases.

References

Application Note: Deprotection of the Benzyl Group from Benzyl-PEG7-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Benzyl-PEG7-amine is a bifunctional linker molecule widely utilized in bioconjugation, proteomics (e.g., for PROTACs), and drug delivery systems.[1] The molecule features a terminal primary amine and a benzyl-protected alcohol. The benzyl group serves as a stable protecting group for the hydroxyl functionality, preventing unwanted side reactions during the conjugation of the amine group.[2] Its removal is a critical step to unmask the hydroxyl group for subsequent modification or to yield the final desired molecule. The hydrophilic polyethylene glycol (PEG) spacer enhances the aqueous solubility of the conjugate.[1][2]

The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, without compromising the integrity of the PEG chain or other functional groups within the molecule. This document provides a detailed guide to the most common and effective methods for benzyl group deprotection from this compound conjugates, complete with experimental protocols and troubleshooting advice.

Overview of Benzyl Deprotection Methods

The benzyl ether linkage is stable to a wide range of chemical conditions, but it can be cleaved effectively under reductive, oxidative, or acidic conditions.[3] The most common and versatile method for benzyl group deprotection is catalytic hydrogenolysis.

Key Deprotection Strategies:

  • Catalytic Hydrogenolysis: This is the most widely used method, involving hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). The reaction is clean, and the primary byproduct, toluene, is volatile and easily removed. This method is highly efficient but requires a hydrogenation apparatus and is not suitable for molecules containing other reducible functional groups like alkenes, alkynes, or nitro groups.

  • Catalytic Transfer Hydrogenation (CTH): A convenient alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor molecule in the presence of a catalyst (e.g., Pd/C). Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This method is particularly useful when a high-pressure hydrogenation setup is unavailable and can sometimes offer different selectivity.

  • Acid-Catalyzed Cleavage: Strong acids, including Lewis acids (e.g., BBr₃, BCl₃, AlCl₃) and Brønsted acids (e.g., HBr, HI), can cleave benzyl ethers. This method is suitable for substrates that are sensitive to hydrogenation. However, the harsh, corrosive nature of these reagents may not be compatible with other acid-labile functional groups in the molecule.

  • Oxidative Cleavage: Certain oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can remove benzyl groups. This method is often used for p-methoxybenzyl (PMB) ethers but can also cleave standard benzyl ethers, though sometimes requiring harsher conditions like heating or photoirradiation. It offers an alternative for molecules with hydrogenation-sensitive groups.

Below is a general reaction scheme for the deprotection of a Benzyl-PEG-amine.

cluster_main General Deprotection Reaction reactant Benzyl-PEG7-O-CH2-Ph (Starting Material) product HO-PEG7-NH2 (Deprotected Product) reactant->product  Deprotection Conditions  (e.g., H2, Pd/C) byproduct Toluene (Byproduct)

Caption: General reaction for benzyl group deprotection.

Method Selection Guide

Choosing the optimal deprotection strategy depends on the substrate's stability, the presence of other functional groups, and available laboratory equipment. The following decision tree and table provide a guide for selecting the most appropriate method.

start Start: this compound Conjugate q1 Are other reducible groups (alkenes, alkynes, nitro, etc.) present in the molecule? start->q1 q2 Is a high-pressure hydrogenation apparatus available? q1->q2 No q3 Are acid-labile groups present? q1->q3 Yes a1_yes Yes a1_no No method1 Method 1: Catalytic Hydrogenolysis (H2, Pd/C) q2->method1 Yes method2 Method 2: Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) q2->method2 No a2_yes Yes a2_no No method3 Method 3: Acid-Catalyzed Cleavage (BBr3, HBr) q3->method3 No method4 Method 4: Oxidative Cleavage (DDQ) (Consider for complex cases) q3->method4 Yes a3_yes Yes a3_no No

Caption: Decision tree for selecting a benzyl deprotection method.

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Cautions
Catalytic Hydrogenolysis H₂ (1-10 bar), 10% Pd/C (10-20 mol% Pd), Solvent (MeOH, EtOH, EtOAc), Room Temp.High yield, clean reaction, volatile byproduct (toluene), catalyst is easily removed by filtration.Requires specialized high-pressure equipment. Reduces other sensitive functional groups (e.g., alkenes, alkynes, Cbz groups). Pd/C can be pyrophoric.
Catalytic Transfer Hydrogenation (CTH) Ammonium formate (5 equiv.), 10% Pd/C (20 mol% Pd), Solvent (MeOH), Reflux.No pressurized H₂ gas needed. Milder conditions than standard hydrogenolysis.May require elevated temperatures. The hydrogen donor or its byproducts may complicate purification.
Acid-Catalyzed Cleavage BBr₃ (1.1-1.5 equiv.), Anhydrous DCM, 0 °C to RT.Effective for substrates intolerant to hydrogenation.Harsh conditions, not suitable for acid-labile groups. Reagents are corrosive and moisture-sensitive.
Oxidative Cleavage DDQ (1.1-1.5 equiv.), CH₂Cl₂/H₂O, RT.Orthogonal to reductive methods. Useful for molecules with reducible groups.Can be slower for unsubstituted benzyl groups compared to PMB ethers. DDQ is a stoichiometric and toxic oxidant.

Experimental Protocols

The following are detailed protocols for the deprotection of this compound conjugates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Catalytic Hydrogenolysis

This protocol is the preferred method when the molecule does not contain other reducible functional groups.

Materials:

  • This compound conjugate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Hydrogen (H₂) gas supply

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube® system)

  • Celite® for filtration

  • Round-bottom flask and magnetic stirrer

start Start step1 1. Dissolve Substrate Dissolve this compound in MeOH or EtOH in the hydrogenation vessel. start->step1 step2 2. Add Catalyst Carefully add 10% Pd/C (10 mol % Pd) under an inert atmosphere (N2 or Ar). step1->step2 step3 3. Purge System Seal the vessel and purge 3x with inert gas, then 3x with H2 gas. step2->step3 step4 4. Hydrogenate Pressurize with H2 (1-4 bar) and stir vigorously at RT. Monitor reaction by TLC/LC-MS. step3->step4 step5 5. Filter Catalyst Once complete, vent H2 and purge with N2. Filter the mixture through a pad of Celite®. step4->step5 step6 6. Concentrate Wash Celite® pad with solvent. Combine filtrates and concentrate under reduced pressure. step5->step6 step7 7. Purify (Optional) Purify the resulting HO-PEG7-NH2 via chromatography if necessary. step6->step7 end_node End step7->end_node

Caption: Experimental workflow for catalytic hydrogenolysis.

Procedure:

  • Dissolve the this compound conjugate in a suitable solvent like methanol or ethanol (approx. 10-50 mg/mL) in the hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution. A typical loading is 10 mol% of palladium relative to the substrate. Caution: Pd/C can be pyrophoric; handle with care in a well-ventilated area and do not add to a flammable solvent in the presence of air.

  • Seal the reaction vessel. Purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Introduce hydrogen gas, purging the system three times before pressurizing to the desired pressure (typically 1-4 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected product, HO-PEG7-NH2.

  • If necessary, purify the product using an appropriate chromatographic technique (e.g., reverse-phase HPLC or ion-exchange chromatography).

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol is a practical alternative when a pressurized hydrogenation system is not available.

Materials:

  • This compound conjugate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄) or Formic acid (HCOOH)

  • Methanol (MeOH), HPLC grade

  • Celite® for filtration

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve the this compound conjugate (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (20 mol% Pd).

  • Add the hydrogen donor. If using ammonium formate, add 5.0 mmol (5 equivalents). If using formic acid, add 2-5 equivalents dropwise.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80 °C), stirring vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with methanol and filter through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure. If formic acid was used, co-evaporation with toluene may be necessary to remove residual acid.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the final HO-PEG7-NH2.

Protocol 3: Acid-Catalyzed Cleavage with Boron Tribromide (BBr₃)

This protocol should be used for substrates that cannot tolerate reductive conditions. Caution: BBr₃ is highly corrosive and reacts violently with water. This procedure must be performed under strictly anhydrous conditions and in a fume hood.

Materials:

  • This compound conjugate

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, ice bath, and magnetic stirrer

Procedure:

  • Dissolve the this compound conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of BBr₃ in DCM (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction may need to be warmed to room temperature for completion.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C. This will react with the excess BBr₃.

  • Allow the mixture to warm to room temperature. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using chromatography to isolate the HO-PEG7-NH2.

References

Purifying Protein-Benzyl-PEG7-Amine Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of protein-Benzyl-PEG7-amine conjugates. The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of proteins, such as increasing their serum half-life and reducing immunogenicity.[][2][3] The successful development of PEGylated biotherapeutics is critically dependent on robust and efficient purification strategies to isolate the desired conjugate from a complex mixture of reactants and byproducts.[]

The conjugation of a protein with Benzyl-PEG7-amine, a linker containing a free amine group, typically proceeds via reaction with accessible carboxylic acid or activated N-hydroxysuccinimide (NHS) ester groups on the protein surface.[4] The resulting reaction mixture is heterogeneous, containing the desired mono- or multi-PEGylated protein, unreacted protein, excess PEG reagent, and other byproducts. This necessitates effective purification methods to ensure the safety and efficacy of the final product.

Overview of Purification Methodologies

The primary methods for purifying PEGylated proteins are based on chromatography, leveraging the physicochemical differences between the conjugate and impurities. The choice of method depends on factors such as the size of the protein and PEG chain, the degree of PEGylation, and the scale of the purification.

The most common chromatographic techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unreacted protein and PEG reagent.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the protein's surface charges, altering its interaction with the IEX resin and enabling separation from the native protein.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The effect of PEGylation on protein hydrophobicity can be complex, either increasing or decreasing it, which can be exploited for purification.

  • Reversed Phase Chromatography (RPC): A powerful analytical tool for separating PEGylated species and can also be used for purification, particularly for smaller proteins and peptides.

Non-chromatographic techniques such as ultrafiltration/diafiltration (membrane separation) can also be employed, primarily for buffer exchange and removal of small molecule impurities.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key characteristics and typical performance of the primary chromatographic methods for purifying protein-Benzyl-PEG7-amine conjugates.

Purification TechniquePrinciple of SeparationKey AdvantagesTypical Purity AchievedCommon Applications
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Effective for removing unreacted PEG and native protein; mild conditions preserve protein integrity.>95% for removal of smaller impurities.Removal of unreacted PEG and protein, buffer exchange.
Ion Exchange Chromatography (IEX) Net Surface ChargeHigh resolution, capable of separating different degrees of PEGylation (e.g., mono-, di-PEGylated) and positional isomers.>90% for separating PEGylated species from native protein.Primary capture step, separation of PEGylated isoforms.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityOrthogonal separation mechanism to SEC and IEX, useful as a polishing step.Variable, often used in combination with other techniques.Polishing step, separation of closely related species.
Reversed Phase Chromatography (RPC) HydrophobicityHigh resolution, suitable for analytical characterization and small-scale purification.High, especially for analytical purposes.Analysis of PEGylation sites, separation of positional isomers.

Experimental Workflows and Logical Relationships

The selection and sequence of purification steps are crucial for achieving high purity. Below are diagrams illustrating a general experimental workflow and the logical considerations for method selection.

G cluster_reaction Protein PEGylation cluster_purification Purification Cascade Protein Protein Reaction Conjugation Reaction Protein->Reaction PEG_reagent This compound PEG_reagent->Reaction Mixture Heterogeneous Mixture (Conjugate, Unreacted Protein, Free PEG) Reaction->Mixture Capture Capture Step (e.g., IEX) Mixture->Capture Intermediate Intermediate Purification (e.g., HIC) Capture->Intermediate Polishing Polishing Step (e.g., SEC) Intermediate->Polishing Pure_Conjugate Purified Protein-PEG Conjugate Polishing->Pure_Conjugate G Start Crude PEGylation Reaction Mixture Decision1 Significant Size Difference? Start->Decision1 SEC Size Exclusion Chromatography (SEC) Decision1->SEC Yes Decision2 Charge Difference between Species? Decision1->Decision2 No SEC->Decision2 IEX Ion Exchange Chromatography (IEX) Decision2->IEX Yes Decision3 Hydrophobicity Difference? Decision2->Decision3 No IEX->Decision3 HIC Hydrophobic Interaction Chromatography (HIC) Decision3->HIC Yes Final Purified Conjugate Decision3->Final No HIC->Final

References

Application of Benzyl-PEG7-amine in Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as drug delivery, bioimaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the physicochemical properties of nanoparticles. The covalent attachment of PEG chains creates a hydrophilic and biocompatible shell that can prevent protein adsorption (opsonization), reduce clearance by the immune system, and consequently increase the systemic circulation time of the nanoparticles.[1][2][3]

Benzyl-PEG7-amine is a heterobifunctional PEG linker that incorporates a primary amine group for conjugation and a benzyl-protected hydroxyl group at the terminus of a seven-unit polyethylene glycol spacer. The primary amine allows for covalent attachment to nanoparticles possessing surface functional groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[4][5] The hydrophilic PEG spacer enhances the aqueous solubility and stability of the modified nanoparticles. The benzyl group serves as a protecting group for the terminal hydroxyl, which can be deprotected in a subsequent step to allow for further functionalization with targeting ligands, imaging agents, or other biomolecules.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected data from characterization, and visual workflows.

Principle of Surface Functionalization

The primary amine group of this compound enables its covalent conjugation to nanoparticles that have been functionalized with carboxylic acid groups. The most common method for achieving this is through carbodiimide-mediated coupling, which involves the activation of the carboxyl groups with a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate. The primary amine of this compound then reacts with the activated carboxyl group (or NHS ester) to form a stable amide bond.

Data Presentation: Expected Physicochemical Changes

The successful surface modification of nanoparticles with this compound is expected to alter their physicochemical properties. The following table summarizes the anticipated changes for a model 100 nm carboxylated nanoparticle.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Functionality
Carboxylated Nanoparticles (Bare)100 ± 5< 0.2-30 to -50Carboxylic Acid
This compound Modified Nanoparticles110 - 130< 0.25-5 to +5 (near neutral)Benzyl-protected Hydroxyl

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol describes the covalent conjugation of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Glycine or Tris buffer, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

  • Centrifugal filter units (with appropriate molecular weight cutoff) or magnetic separator (for magnetic nanoparticles)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Prepare a stock solution of this compound (10 mg/mL) in anhydrous DMF or DMSO.

  • Activation of Nanoparticle Carboxyl Groups:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL.

    • Add the EDC stock solution to the nanoparticle suspension. A 2-5 fold molar excess of EDC over the surface carboxyl groups is recommended.

    • Add the NHS stock solution to the nanoparticle suspension. A 1.2-1.5 fold molar excess of NHS over EDC is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation of this compound:

    • Add the this compound stock solution to the activated nanoparticle suspension. A 10-20 fold molar excess of this compound relative to the nanoparticles is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Purify the this compound modified nanoparticles to remove excess reagents and byproducts.

      • For non-magnetic nanoparticles: Use centrifugal filtration. Resuspend the nanoparticles in DI water and centrifuge. Repeat the washing step at least three times.

      • For magnetic nanoparticles: Use a strong magnet to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in DI water. Repeat the washing step at least three times.

  • Final Resuspension and Storage:

    • Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles after surface modification to confirm successful conjugation.

Methods:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge. A shift in zeta potential from negative (for carboxylated nanoparticles) towards neutral is indicative of successful surface coating.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface. Look for characteristic PEG peaks, such as the C-O-C stretching vibration around 1100 cm⁻¹.

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted this compound by measuring the weight loss corresponding to the organic coating.

Visualizations

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification Carboxyl_NP Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle Carboxyl_NP->Activated_NP 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer EDC_NHS->Activated_NP Modified_NP This compound Modified Nanoparticle Activated_NP->Modified_NP 2-4 h, RT in Coupling Buffer PEG_Amine This compound PEG_Amine->Modified_NP Quenching Quenching Modified_NP->Quenching Washing Washing (Centrifugation/Magnetic Separation) Quenching->Washing Final_Product Purified Modified Nanoparticle Washing->Final_Product G cluster_0 This compound Modified Nanoparticle cluster_1 NP Amide Amide Bond (-CONH-) NP->Amide PEG PEG7 Spacer -(CH2CH2O)7- Amide->PEG Benzyl Benzyl Group (-CH2-Ph) PEG->Benzyl G NP_COOH Nanoparticle-COOH Activated_Ester Nanoparticle-CO-O-NHS NP_COOH->Activated_Ester + EDC EDC EDC NHS NHS NHS->Activated_Ester Modified_NP Nanoparticle-CONH-PEG7-Benzyl Activated_Ester->Modified_NP + Benzyl-PEG7-NH2 PEG_NH2 Benzyl-PEG7-NH2 NHS_leaving NHS (leaving group) Modified_NP->NHS_leaving

References

Application Notes and Protocols for Benzyl-PEG7-amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl-PEG7-amine as a versatile linker in the development of targeted drug delivery systems. The following sections detail the quantitative data from relevant studies, step-by-step experimental protocols for nanoparticle conjugation and characterization, and visualizations of key processes and pathways.

Introduction to this compound in Targeted Drug Delivery

This compound is a bifunctional linker molecule featuring a benzyl-protected hydroxyl group and a terminal primary amine, connected by a seven-unit polyethylene glycol (PEG) spacer.[1][2] This structure offers several advantages for targeted drug delivery:

  • Biocompatibility and Stealth Properties: The PEG component imparts hydrophilicity, which can reduce immunogenicity and prolong the circulation half-life of the drug delivery system by minimizing clearance by the reticuloendothelial system (RES).[3][4]

  • Controlled Drug Attachment: The terminal amine group provides a reactive handle for the covalent conjugation of therapeutic agents, particularly those with carboxylic acid functionalities, through stable amide bond formation.[2]

  • Versatile Functionalization: The benzyl protecting group can be removed to reveal a hydroxyl group, which can be further functionalized, for example, for attachment to a nanoparticle surface or a targeting ligand.

  • Defined Spacer Length: The discrete seven-unit PEG chain offers a defined spacer length, which can be crucial for optimizing the interaction between the targeting moiety and its receptor, as well as influencing the overall physicochemical properties of the conjugate.

These characteristics make this compound an ideal candidate for constructing sophisticated drug delivery platforms, including antibody-drug conjugates (ADCs), targeted nanoparticles, and liposomes, to enhance the therapeutic index of potent drugs like doxorubicin.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on PEGylated nanoparticle systems for targeted drug delivery. While specific data for this compound is limited in publicly available literature, these values from systems using similar PEG-amine linkers provide a representative benchmark for formulation and characterization.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

ParameterTypical RangeAnalytical Technique(s)
Hydrodynamic Diameter (nm)100 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 to +10 mVElectrophoretic Light Scattering (ELS)
Drug Loading Content (%)1 - 10%UV-Vis Spectroscopy, HPLC
Encapsulation Efficiency (%)50 - 95%UV-Vis Spectroscopy, HPLC

Table 2: In Vitro Drug Release Characteristics

Time PointCumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
2 hours10 - 20%20 - 40%
24 hours20 - 40%50 - 80%
72 hours40 - 60%> 80%

Table 3: In Vivo Efficacy of Targeted PEGylated Doxorubicin Nanoparticles

ParameterFree DoxorubicinNon-Targeted NanoparticlesTargeted Nanoparticles
Tumor Growth Inhibition (%)30 - 50%50 - 70%70 - 90%
Median Survival Time (days)20 - 2525 - 3535 - 50
Cardiotoxicity MarkersSignificant IncreaseModerate IncreaseMinimal Increase

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of a targeted drug delivery system using this compound, with doxorubicin as the model therapeutic agent and an antibody as the targeting ligand.

Protocol 1: Conjugation of Doxorubicin to this compound

This protocol describes the covalent attachment of doxorubicin to the amine terminus of this compound via an amide bond.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 1 kDa)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Doxorubicin Activation: Dissolve DOX (1.2 eq) in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq) to the solution. Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group of doxorubicin.

  • Conjugation Reaction: In a separate flask, dissolve this compound (1 eq) in anhydrous DMF. Add TEA (2 eq) to neutralize the hydrochloride of doxorubicin. Slowly add the activated doxorubicin solution to the this compound solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours under gentle stirring and protection from light. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Purification: Upon completion, remove the solvent under reduced pressure. Resuspend the residue in deionized water and transfer to a dialysis membrane. Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified solution to obtain the Benzyl-PEG7-DOX conjugate as a solid powder.

  • Characterization: Confirm the successful conjugation and purity of the product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Formulation of Targeted PEGylated Nanoparticles

This protocol outlines the preparation of polymeric nanoparticles and the subsequent surface functionalization with the Benzyl-PEG7-DOX conjugate and a targeting antibody.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Benzyl-PEG7-DOX conjugate (from Protocol 1)

  • Targeting antibody (e.g., anti-HER2)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS)

  • EDC and NHS

  • Centrifuge

Procedure:

  • Nanoparticle Formulation: Dissolve PLGA and the Benzyl-PEG7-DOX conjugate in DCM. Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Antibody Conjugation (Amide Coupling):

    • Resuspend the nanoparticles in PBS.

    • Activate the carboxylic acid groups on the PLGA nanoparticle surface by adding EDC (2 eq) and NHS (2 eq) and incubating for 30 minutes.

    • Add the targeting antibody (1.5 eq) to the activated nanoparticle suspension.

    • React for 2 hours at room temperature with gentle shaking.

  • Purification of Targeted Nanoparticles: Centrifuge the targeted nanoparticles to remove unconjugated antibodies. Wash the pellet with PBS and resuspend in a suitable buffer for storage at 4°C.

Protocol 3: Characterization of Targeted Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectroscopy or HPLC.

  • Procedure:

    • Lyophilize a known amount of the nanoparticle formulation.

    • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

    • Quantify the amount of doxorubicin using a UV-Vis spectrophotometer (at 480 nm) or an HPLC system with a fluorescence detector, by comparing with a standard curve of the free drug.

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.

3. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag (MWCO 10 kDa).

    • Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh buffer.

    • Quantify the amount of released doxorubicin in the aliquots using UV-Vis spectroscopy or HPLC.

    • Plot the cumulative drug release as a function of time.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and formulation of a targeted drug delivery system using this compound.

experimental_workflow cluster_synthesis Synthesis of Drug-Linker Conjugate cluster_formulation Nanoparticle Formulation and Targeting cluster_characterization Characterization dox Doxorubicin activation Activation (EDC/NHS) dox->activation peg This compound conjugation Conjugation peg->conjugation activation->conjugation purification1 Purification (Dialysis) conjugation->purification1 dox_peg Benzyl-PEG7-DOX purification1->dox_peg emulsification Emulsification & Solvent Evaporation dox_peg->emulsification plga PLGA plga->emulsification np DOX-PEG-NP emulsification->np conjugation2 Antibody Conjugation (EDC/NHS) np->conjugation2 antibody Targeting Antibody antibody->conjugation2 targeted_np Targeted Nanoparticle conjugation2->targeted_np dls Size & Zeta Potential (DLS) targeted_np->dls hplc Drug Loading & Release (HPLC) targeted_np->hplc invitro In Vitro Cell Studies targeted_np->invitro invivo In Vivo Animal Studies targeted_np->invivo

Caption: Workflow for the synthesis and characterization of targeted nanoparticles.

Doxorubicin's Mechanism of Action

The following diagram illustrates the primary mechanisms of action of doxorubicin in cancer cells, which involve DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.

doxorubicin_moa cluster_cell Cancer Cell cluster_nucleus Nucleus dna DNA dna_damage DNA Double-Strand Breaks dna->dna_damage top2 Topoisomerase II top2->dna_damage apoptosis Apoptosis dna_damage->apoptosis dox Doxorubicin dox->dna Intercalation dox->top2 Inhibition ros Reactive Oxygen Species (ROS) dox->ros Generation membrane_damage Membrane Damage ros->membrane_damage membrane_damage->apoptosis

References

Application Notes and Protocols for PEGylating a Therapeutic Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability, ultimately resulting in a more effective therapeutic with a more convenient dosing regimen.[1][2][3][4] This document provides a detailed experimental workflow, including protocols for protein PEGylation, purification of the resulting conjugate, and comprehensive characterization.

General Experimental Workflow

The process of PEGylating a therapeutic protein involves a series of sequential steps, each requiring careful optimization to ensure the desired product quality. The general workflow encompasses reaction, purification, and characterization.

PEGylation_Workflow cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Preparation Protein Preparation (Buffer Exchange, Concentration) PEG_Reagent_Selection PEG Reagent Selection (e.g., mPEG-NHS, mPEG-Maleimide) Protein_Preparation->PEG_Reagent_Selection PEGylation_Reaction PEGylation Reaction (Optimization of pH, Temp, Molar Ratio) PEG_Reagent_Selection->PEGylation_Reaction Reaction_Quenching Reaction Quenching PEGylation_Reaction->Reaction_Quenching Purification_Strategy Purification Strategy Selection (IEX, SEC, HIC) Reaction_Quenching->Purification_Strategy Crude PEGylated Protein Fraction_Collection Fraction Collection Purification_Strategy->Fraction_Collection Characterization_Techniques Characterization (SDS-PAGE, HPLC, MS, etc.) Fraction_Collection->Characterization_Techniques Purified Fractions Data_Analysis Data Analysis and Product Specification Characterization_Techniques->Data_Analysis Final_Product Final PEGylated Therapeutic Protein Data_Analysis->Final_Product Final Product Release

Caption: General experimental workflow for therapeutic protein PEGylation.

Experimental Protocols

Protocol 1: Amine-Specific PEGylation using mPEG-NHS Ester

This protocol describes the random PEGylation of a therapeutic protein by targeting primary amines on lysine residues and the N-terminus using a methoxy PEG N-hydroxysuccinimide (mPEG-NHS) ester.[5]

Materials:

  • Therapeutic Protein

  • mPEG-NHS (e.g., Y-NHS-40K)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amine-free buffer (e.g., Phosphate buffer), pH 7.0-7.5

  • Dry, water-miscible solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of at least 2 mg/mL.

    • Determine the protein concentration accurately using a suitable method (e.g., UV absorbance at 280 nm).

  • PEG Reagent Preparation:

    • Allow the mPEG-NHS reagent to warm to room temperature before opening to prevent moisture condensation.

    • Calculate the required amount of mPEG-NHS based on the desired molar excess (a starting point is a 5- to 10-fold molar excess over the protein).

    • Immediately before use, dissolve the mPEG-NHS in a minimal volume of dry DMSO or DMF.

  • PEGylation Reaction:

    • Slowly add the dissolved mPEG-NHS to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. Reaction time and temperature may need optimization depending on the protein's stability and reactivity.

  • Reaction Quenching:

    • To stop the reaction, add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM. The primary amines in the quenching buffer will react with any remaining unreacted mPEG-NHS.

  • Purification:

    • Proceed immediately to the purification protocol to separate the PEGylated protein from unreacted PEG, unreacted protein, and reaction byproducts.

Protocol 2: Cysteine-Specific PEGylation using mPEG-Maleimide

This protocol outlines the site-specific PEGylation of a therapeutic protein containing a free cysteine residue using a methoxy PEG-Maleimide (mPEG-MAL) reagent.

Materials:

  • Therapeutic Protein with an accessible free cysteine

  • mPEG-Maleimide

  • Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing 1-2 mM EDTA)

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Degassing equipment (optional, to minimize oxygen)

  • Quenching solution (e.g., 100 mM L-cysteine)

Procedure:

  • Protein Preparation:

    • If necessary, reduce any disulfide bonds by incubating the protein with a 2-5 fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent by buffer exchange into the reaction buffer.

    • Degassing the buffer can help prevent re-oxidation of the cysteine residue.

  • PEG Reagent Preparation:

    • Prepare a stock solution of mPEG-Maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction:

    • Add the mPEG-Maleimide solution to the protein solution at a molar ratio of 1.1-5 moles of PEG per mole of protein.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Reaction Quenching:

    • Add L-cysteine to the reaction mixture to a final concentration of 10-20 mM to quench any unreacted mPEG-Maleimide.

  • Purification:

    • Proceed to the purification protocol to isolate the site-specifically PEGylated protein.

Cysteine_PEGylation cluster_protein Therapeutic Protein cluster_peg PEG Reagent Protein Protein-SH (Free Cysteine) Reaction Thioether Bond Formation Protein->Reaction PEG_Maleimide mPEG-Maleimide PEG_Maleimide->Reaction PEGylated_Protein Protein-S-PEG Reaction->PEGylated_Protein Stable Conjugate

Caption: Cysteine-specific PEGylation reaction scheme.

Protocol 3: Purification of PEGylated Protein by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from un-PEGylated protein and different PEGylated species based on differences in surface charge.

Materials:

  • Crude PEGylation reaction mixture

  • IEX column (e.g., Cation-exchange like SP-Sepharose or Anion-exchange like Q-Sepharose)

  • Equilibration Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration:

    • Equilibrate the IEX column with at least 5 column volumes (CVs) of Equilibration Buffer until the UV baseline is stable.

  • Sample Loading:

    • Dilute the crude PEGylation reaction mixture with Equilibration Buffer to reduce the salt concentration.

    • Load the diluted sample onto the column.

  • Washing:

    • Wash the column with 2-3 CVs of Equilibration Buffer to remove any unbound material, including unreacted PEG.

  • Elution:

    • Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CVs).

    • Collect fractions throughout the elution process. Typically, un-PEGylated protein will elute first, followed by mono-PEGylated, di-PEGylated, and so on, as the PEG chains mask the protein's surface charges.

  • Fraction Analysis:

    • Analyze the collected fractions using SDS-PAGE and/or HPLC to identify the fractions containing the desired PEGylated species.

    • Pool the relevant fractions.

Protocol 4: Characterization of PEGylated Protein

A suite of analytical techniques is required to thoroughly characterize the PEGylated protein and ensure it meets the desired product specifications.

1. SDS-PAGE:

  • Purpose: To visually assess the extent of PEGylation.

  • Method: Run samples of the un-PEGylated protein, the crude reaction mixture, and purified fractions on a polyacrylamide gel. PEGylated proteins will migrate slower than the un-PEGylated protein, resulting in bands with higher apparent molecular weights.

2. Size-Exclusion Chromatography (SEC-HPLC):

  • Purpose: To determine the purity and aggregation state of the PEGylated protein.

  • Method: Inject the sample onto an SEC column. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. This method can also separate PEGylated protein from free PEG.

3. Ion-Exchange Chromatography (IEX-HPLC):

  • Purpose: To separate and quantify different PEGylated species (e.g., mono-, di-, tri-PEGylated).

  • Method: Similar to the preparative IEX, an analytical IEX column can be used to resolve different PEGylated forms.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess purity and can be used for peptide mapping to confirm the site of PEGylation.

  • Method: A C4 or C8 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water with an ion-pairing agent (e.g., TFA).

5. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the PEGylated protein and determine the degree of PEGylation.

  • Method: Techniques like MALDI-TOF or ESI-MS can be used. The resulting spectrum will show a distribution of masses corresponding to the different numbers of PEG chains attached.

6. Biological Activity Assay:

  • Purpose: To determine the in vitro biological activity of the PEGylated protein compared to the unmodified protein.

  • Method: Use a relevant cell-based or biochemical assay to measure the specific activity. A decrease in in vitro activity is often observed upon PEGylation, which is typically compensated for by the improved in vivo pharmacokinetics.

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clear comparison and to define the product specifications.

Table 1: Summary of PEGylation Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL) 5510
PEG:Protein Molar Ratio 5:110:110:1
Reaction Temperature (°C) 42525
Reaction Time (hours) 422
pH 7.57.58.0
% Mono-PEGylated (IEX-HPLC) 35%55%60%
% Di-PEGylated (IEX-HPLC) 10%25%30%
% Unreacted Protein (IEX-HPLC) 55%20%10%

Table 2: Characterization of Purified Mono-PEGylated Protein

Analytical MethodSpecificationResult
Purity (SEC-HPLC) ≥ 95%98.5%
Aggregate Content (SEC-HPLC) ≤ 2%0.8%
Identity (Mass Spectrometry) ConfirmedConforms
Degree of PEGylation (MS) 1 PEG chain1.05 ± 0.1
Biological Activity ≥ 50% of native65%
Endotoxin Level < 0.1 EU/mg< 0.05 EU/mg

Conclusion

The successful development of a PEGylated therapeutic protein relies on a systematic and well-characterized experimental workflow. By carefully optimizing the PEGylation reaction, employing robust purification strategies, and utilizing a comprehensive panel of analytical techniques, a high-quality product with improved therapeutic properties can be achieved. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals working in this field.

References

Troubleshooting & Optimization

How to improve low reaction yield in Benzyl-PEG7-amine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in Benzyl-PEG7-amine conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound conjugation?

A1: this compound contains a primary amine group that acts as a nucleophile. It is typically conjugated to molecules containing an amine-reactive electrophilic group, most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine of the this compound attacks the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient in a slightly alkaline pH range (7.2-8.5).[1][2][]

Q2: What is the most common cause of low yield in this compound conjugation reactions?

A2: The most significant factor leading to low conjugation yield is the hydrolysis of the amine-reactive group (e.g., NHS ester) on the molecule you are conjugating to your this compound.[1][2] In aqueous solutions, water can compete with the amine, leading to the breakdown of the reactive group into a non-reactive carboxylic acid. This rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: Can the this compound reagent degrade? How should it be stored?

A3: Yes, improper storage and handling can lead to the degradation of PEG reagents. This compound, like other PEG derivatives, is sensitive to moisture, light, and oxidation. For long-term storage, it is recommended to store the reagent as a dry powder under an inert atmosphere (like nitrogen or argon) at low temperatures (≤ -15°C) and in the dark. Before use, the container should be allowed to slowly warm to room temperature before opening to prevent moisture condensation. Storing the reagent in solution is not recommended.

Q4: What are the optimal reaction conditions for this conjugation?

A4: Several factors are critical for optimizing the conjugation reaction. The "design of experiments" approach can be useful for optimizing these parameters. Key parameters to consider include the protein or molecule concentration, the molar ratio of PEG to the molecule, temperature, pH, and reaction time. For reactions involving NHS esters, a pH range of 7.2 to 8.5 is generally optimal.

Q5: Can I use any buffer for the conjugation reaction?

A5: No, it is crucial to avoid buffers that contain primary amines, such as Tris or glycine. These buffers will compete with your this compound for reaction with the amine-reactive group on your target molecule, which will significantly reduce your conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

Troubleshooting Guide: Low Conjugation Yield

This guide addresses common problems encountered during the conjugation of this compound to amine-reactive compounds (e.g., NHS esters).

Problem: Low or No Conjugate Detected

Below is a step-by-step guide to troubleshoot a low-yield this compound conjugation reaction.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield start Start: Low/No Conjugation Yield check_reagents Step 1: Verify Reagent Integrity start->check_reagents check_conditions Step 2: Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents PEG or Substrate Degraded? - Check storage conditions. - Use fresh reagents. check_reagents->sub_reagents Potential Issue check_ratio Step 3: Optimize Molar Ratio check_conditions->check_ratio Conditions OK sub_conditions Incorrect Buffer or pH? - Use amine-free buffer (PBS, HEPES). - Confirm pH is 7.2-8.5. check_conditions->sub_conditions Potential Issue check_purification Step 4: Evaluate Purification & Analysis check_ratio->check_purification Ratio OK sub_ratio Suboptimal Molar Ratio? - Increase molar excess of this compound. - Perform a titration. check_ratio->sub_ratio Potential Issue success Success: Improved Yield check_purification->success Purification OK sub_purification Product Loss During Purification? - Check aqueous layer for product. - Use appropriate purification method (e.g., dialysis, SEC). check_purification->sub_purification Potential Issue sub_reagents->check_reagents sub_conditions->check_conditions sub_ratio->check_ratio sub_purification->check_purification

Caption: A logical diagram for troubleshooting low conjugation yield.

Possible Cause Recommended Solution & Explanation
1. Reagent Instability/Degradation
Hydrolysis of NHS EsterThe NHS ester on your target molecule is moisture-sensitive and can hydrolyze, rendering it inactive. • Prepare the NHS ester stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use. • Avoid delays between dissolving the NHS ester and adding it to the reaction mixture.
Degradation of this compoundImproper storage can lead to degradation. • Ensure the this compound has been stored in a cool, dry, dark place, preferably under an inert gas. • Allow the reagent to warm to room temperature before opening to prevent condensation.
2. Suboptimal Reaction Conditions
Incorrect Buffer CompositionBuffers containing primary amines (e.g., Tris, glycine) will compete with the this compound. • Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.
Incorrect Reaction pHThe reaction between a primary amine and an NHS ester is highly pH-dependent. • The optimal pH range is typically 7.2-8.5. • Below pH 7.2, the amine is protonated (-NH3+) and not sufficiently nucleophilic. • Above pH 8.5, the hydrolysis of the NHS ester is very rapid, reducing the amount of active reagent available.
Suboptimal TemperatureHigher temperatures can accelerate both the desired reaction and the competing hydrolysis. • Most NHS ester conjugations are performed at room temperature for 0.5-4 hours or at 4°C for longer periods to minimize hydrolysis.
3. Inefficient Reaction Kinetics
Inappropriate Molar RatioAn insufficient amount of this compound will result in a low yield. • A 5- to 20-fold molar excess of the NHS ester over the amount of protein is a common starting point. When the amine is the smaller molecule, a similar excess of the amine may be necessary. Experiment with different molar ratios to find the optimum for your specific molecules.
Low Reactant ConcentrationIn dilute solutions, the competing hydrolysis reaction can be favored over the bimolecular conjugation reaction. • If possible, increase the concentration of your reactants.
4. Issues with Downstream Processing
Loss of Product During PurificationThe conjugated product may be lost during purification steps if the method is not suitable. • If you suspect your product is water-soluble, check the aqueous layers after any extractions. • Utilize appropriate purification methods like dialysis or size-exclusion chromatography (desalting columns) to remove excess, unreacted this compound.

Quantitative Data Summary

The stability of the NHS ester is a critical factor in determining the final yield of the conjugation. The table below summarizes the half-life of a typical NHS ester at different pH values and temperatures, illustrating the importance of managing reaction conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Ester Activated Protein

This protocol provides a general starting point. The molar ratio of reactants and incubation time may need to be optimized for your specific application.

Experimental_Workflow General Conjugation Workflow prep_protein 1. Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) prep_peg 2. Prepare this compound Solution (in reaction buffer or anhydrous DMSO) prep_protein->prep_peg conjugation 3. Mix and Incubate (RT for 1-2h or 4°C for 4-12h) prep_peg->conjugation quench 4. Quench Reaction (Optional) (Add 20-50 mM Tris or Glycine) conjugation->quench purify 5. Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze 6. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: A typical experimental workflow for a conjugation reaction.

Materials:

  • Protein with an activated NHS ester group

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO (if needed for dissolving reagents)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassette, desalting column)

Methodology:

  • Prepare Protein: Dissolve or buffer-exchange your NHS-ester activated protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound: Immediately before use, dissolve the this compound in the reaction buffer or a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Mix gently.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Longer incubation at lower temperatures can help minimize hydrolysis of the NHS ester.

  • Quenching (Optional): To stop the reaction and cap any unreacted NHS esters, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted this compound and byproducts by dialysis against an appropriate buffer or by using a desalting column.

  • Analysis: Analyze the purified conjugate using methods such as SDS-PAGE (to observe a shift in molecular weight), HPLC, or mass spectrometry to confirm conjugation and assess purity.

References

Technical Support Center: Troubleshooting Protein PEGylation with Benzyl-PEG7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering aggregation issues during protein PEGylation with Benzyl-PEG7-amine.

Troubleshooting Guide

Question: My protein is aggregating upon addition of this compound. What are the potential causes and how can I solve this?

Answer:

Protein aggregation during PEGylation with a monofunctional PEG reagent like this compound is a common challenge. Unlike bifunctional PEGs, where intermolecular cross-linking is a major cause of aggregation, aggregation with monofunctional PEGs often stems from changes in the protein's physicochemical properties upon conjugation. The primary causes include:

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and lead to aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.[1][2][3]

  • PEG-Protein Interactions: The covalent attachment of PEG chains can alter the protein's surface properties, potentially exposing hydrophobic patches that can lead to self-association.[1]

  • Localized High Reagent Concentration: Adding the PEG reagent too quickly or in a concentrated form can create localized areas of high PEG concentration, which may induce protein precipitation.

  • Pre-existing Aggregates: The starting protein sample may contain small, soluble aggregates that can act as seeds for further aggregation during the PEGylation reaction.

To address this issue, a systematic troubleshooting approach is recommended. The following workflow and detailed suggestions can help you optimize your PEGylation reaction and minimize aggregation.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_protein Protein Quality cluster_reaction Reaction Optimization cluster_excipients Stabilizers cluster_protocol Protocol Modification start Protein Aggregation Observed check_protein 1. Assess Starting Protein Quality start->check_protein optimize_reaction 2. Optimize Reaction Conditions check_protein->optimize_reaction Protein is monomeric protein_details - Run SEC/DLS on starting material - Ensure high purity and monomericity add_excipients 3. Add Stabilizing Excipients optimize_reaction->add_excipients Aggregation persists reaction_details - Lower protein concentration - Screen pH (7.0-8.5) - Lower temperature (4°C) - Titrate PEG:protein molar ratio modify_protocol 4. Modify PEG Addition Protocol add_excipients->modify_protocol Aggregation persists excipients_details - Sugars (Sucrose, Trehalose) - Amino Acids (Arginine, Glycine) - Surfactants (Polysorbate 20) characterize 5. Characterize PEGylated Protein modify_protocol->characterize Improvement observed protocol_details - Stepwise addition of PEG - Slower mixing success Aggregation Minimized characterize->success AggregationMechanism cluster_after After PEGylation P1 Protein PEG_P1 PEG-Protein P2 Protein PEG_P2 PEG-Protein Aggregate Aggregate PEG_P1->Aggregate Hydrophobic Interaction PEG_P2->Aggregate Hydrophobic Interaction PEG This compound PEG->PEG_P1 + PEG->PEG_P2 +

References

Technical Support Center: Optimizing Benzyl-PEG7-amine Reactions with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction between Benzyl-PEG7-amine and N-hydroxysuccinimide (NHS) esters. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

A1: The optimal pH range for the reaction is between 7.2 and 8.5.[1][2] A pH of 8.3 to 8.5 is often recommended as the ideal balance for efficient conjugation.[3][4][5] Below pH 7.2, the primary amine of this compound is mostly protonated (-NH3+), which makes it a poor nucleophile and hinders the reaction. Above pH 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can reduce the overall yield of the desired conjugate.

Q2: Which buffers are recommended for this reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Q3: Are there any buffers I should avoid?

A3: Yes. Avoid buffers containing primary amines, such as Tris-buffered saline (TBS) and glycine. These will compete with the intended reaction and lower your conjugation efficiency.

Q4: How does temperature affect the reaction?

A4: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis of the NHS ester. The reaction is typically carried out at room temperature (for 30-60 minutes) or on ice (for 2 hours). The optimal temperature may need to be determined empirically for your specific reactants.

Q5: How can I minimize the hydrolysis of my NHS ester?

A5: Hydrolysis of the NHS ester is a competing reaction that reduces the efficiency of your conjugation. To minimize hydrolysis:

  • Control the pH: Work within the recommended pH range of 7.2-8.5.

  • Prepare fresh solutions: Dissolve the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.

  • Equilibrate reagents: Allow the NHS ester vial to warm to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Incorrect pH: The reaction buffer is outside the optimal pH range of 7.2-8.5.Verify the pH of your reaction buffer. Adjust to pH 8.3-8.5 for optimal results.
Hydrolyzed NHS Ester: The NHS ester has been inactivated by moisture.Use a fresh vial of NHS ester. Allow the vial to equilibrate to room temperature before opening. Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF.
Competing Amines in Buffer: The buffer (e.g., Tris, glycine) contains primary amines that are reacting with the NHS ester.Switch to a non-amine-containing buffer such as PBS, sodium bicarbonate, HEPES, or borate.
Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to this compound is too low.Increase the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point.
Precipitation in the Reaction Mixture Poor Solubility of Reactants: One or both of the reactants are not fully dissolved.Ensure the this compound and the NHS ester are completely dissolved in their respective solvents before mixing. The hydrophilic PEG spacer in this compound enhances its aqueous solubility. For the NHS ester, ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.
Inconsistent Results Variability in Reagent Quality: The quality of the NHS ester may vary between batches or due to improper storage.Always use high-quality reagents. Store NHS esters at -20°C with a desiccant.
Inaccurate pH Measurement: The pH meter is not calibrated correctly.Calibrate your pH meter before preparing the reaction buffer.

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours
8.0Room Temp1 hour
8.64°C10 minutes
9.0Room TempMinutes

This data illustrates the inverse relationship between pH and the stability of the NHS ester. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life.

Experimental Protocols

Protocol: Conjugation of this compound to an NHS Ester

This protocol provides a general guideline. Optimization may be required based on the specific NHS ester and desired degree of labeling.

Materials:

  • This compound

  • NHS ester of interest

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.

  • Prepare the this compound Solution: Dissolve the this compound in the reaction buffer to the desired concentration.

  • Prepare the NHS Ester Solution:

    • Allow the vial of the NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate the Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the this compound solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.

    • Mix gently but thoroughly.

  • Incubate the Reaction: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

  • Purify the Conjugate: Remove the excess, unreacted reagents and byproducts (such as N-hydroxysuccinimide) from the reaction mixture using an appropriate purification method, such as size-exclusion chromatography.

Visualizations

Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification A Prepare Amine-Free Buffer (e.g., 0.1M Sodium Bicarbonate, pH 8.3) B Dissolve this compound in Buffer A->B D Mix Reactants B->D C Dissolve NHS Ester in Anhydrous DMSO/DMF C->D E Incubate (RT or 4°C) D->E F Quench Reaction (Optional, e.g., Tris) E->F G Purify Conjugate (e.g., SEC) F->G H Final Conjugate G->H

Caption: Experimental workflow for the conjugation of this compound with an NHS ester.

pH_Effect cluster_conditions Reaction Conditions cluster_pathways Competing Pathways cluster_outcome Outcome pH_Level Reaction pH Aminolysis Desired Conjugation (Aminolysis) pH_Level->Aminolysis Optimal at pH 7.2-8.5 Hydrolysis Undesired Hydrolysis of NHS Ester pH_Level->Hydrolysis Increases with pH Yield Optimal Yield Aminolysis->Yield Hydrolysis->Yield Reduces

Caption: The influence of pH on the competing pathways of aminolysis and hydrolysis in NHS ester reactions.

References

Preventing side reactions during bioconjugation with Benzyl-PEG7-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during bioconjugation with Benzyl-PEG7-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a benzyl group, which can serve as a protecting group for alcohols, and a primary amine.[1] The primary amine allows for its conjugation to biomolecules containing reactive groups such as carboxylic acids (after activation) or N-hydroxysuccinimide (NHS) esters.[1][2] The polyethylene glycol (PEG) spacer of seven units enhances the water solubility of the resulting conjugate.[1][3] This reagent is commonly used in drug delivery, surface modification, and other bioconjugation applications to introduce a PEG spacer with a protected functional group.

Q2: What are the most common side reactions when using this compound for bioconjugation?

The primary amine of this compound is typically reacted with an activated carboxylate, most commonly an NHS ester, on the target biomolecule. The most prevalent side reactions include:

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid, reducing the conjugation efficiency. This reaction is highly pH-dependent.

  • Aggregation of the biomolecule: The bioconjugation process can sometimes lead to the aggregation of proteins or other biomolecules. This can be caused by changes in surface charge, improper buffer conditions, or intermolecular cross-linking if the target molecule has multiple reactive sites.

  • Lack of site-specificity: For biomolecules with multiple primary amines (e.g., lysine residues in proteins), conjugation can occur at various sites, leading to a heterogeneous product mixture.

  • Reaction with non-target nucleophiles: Besides the intended primary amine, other nucleophilic groups on a biomolecule, such as the hydroxyl groups of serine, threonine, or tyrosine, can potentially react with NHS esters, although this is less common and the resulting esters are less stable.

Q3: How can I prevent hydrolysis of the NHS ester during my conjugation reaction?

Hydrolysis of the NHS ester is a major competing reaction that lowers the yield of the desired bioconjugate. To minimize hydrolysis:

  • Control the pH: The rate of NHS ester hydrolysis increases significantly with pH. The optimal pH for the reaction of NHS esters with primary amines is a compromise between ensuring the amine is deprotonated and nucleophilic, and minimizing hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.

  • Use fresh reagents: Prepare the NHS ester solution immediately before use. If the NHS ester is part of your biomolecule, ensure it has been stored properly under anhydrous conditions.

  • Reactant Concentration: Higher concentrations of the amine-containing molecule (this compound) can favor the desired aminolysis reaction over hydrolysis.

Troubleshooting Guide

Problem 1: Low Conjugation Yield

Low yield of the desired bioconjugate is a common issue. The following table outlines potential causes and recommended solutions.

Possible Cause Recommended Solution
Hydrolysis of NHS ester - Perform the reaction at a pH between 7.2 and 8.5. - Use freshly prepared NHS-activated biomolecule. - Increase the concentration of this compound.
Incorrect buffer composition - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with this compound for reaction with the NHS ester. - Use non-amine containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer.
Suboptimal molar ratio of reactants - Use a molar excess of this compound to the NHS-activated biomolecule. A 10- to 20-fold molar excess is a good starting point.
Low reactivity of the primary amine - At acidic pH, the primary amine of this compound will be protonated (-NH3+) and non-nucleophilic. Ensure the reaction pH is neutral to slightly alkaline.
Inaccurate quantification of reactants - Accurately determine the concentration of your biomolecule and the this compound solution.

Problem 2: Aggregation of the Bioconjugate

Protein and other biomolecule aggregation can occur during the conjugation process, leading to loss of material and activity.

Possible Cause Recommended Solution
High protein concentration - Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Suboptimal buffer conditions - Screen different buffer conditions, including pH and ionic strength, to find the optimal conditions for your specific biomolecule's stability.
Intermolecular cross-linking - If your biomolecule has multiple reactive sites, high concentrations of the crosslinker can promote intermolecular cross-linking. Try adding the this compound solution stepwise to the biomolecule solution.
Conformational changes - The conjugation process may induce conformational changes that expose hydrophobic patches, leading to aggregation. Including stabilizing excipients like arginine (50-100 mM) or non-ionic surfactants like Polysorbate 20 (0.01-0.05%) in the reaction buffer can help.
Temperature - Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce aggregation.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Activated Biomolecule

This protocol describes a general method for the conjugation of this compound to a protein or other biomolecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NHS-activated biomolecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM HEPES buffer, pH 7.5. (Ensure the buffer is free of primary amines).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous DMSO or DMF (if needed to dissolve this compound)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Biomolecule Solution: Dissolve the NHS-activated biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer or a minimal amount of anhydrous DMSO/DMF to create a stock solution (e.g., 10 mM).

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the biomolecule solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the bioconjugate from excess this compound and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or ultrafiltration.

Protocol 2: Quality Control of the Bioconjugate

After purification, it is essential to characterize the conjugate to determine the success of the reaction.

Methods:

  • SDS-PAGE Analysis: To confirm the covalent attachment of the PEG linker, the conjugated protein will show an increase in molecular weight compared to the unconjugated protein on an SDS-PAGE gel.

  • UV-Vis Spectroscopy: If the biomolecule has a distinct UV absorbance, changes in the spectrum can sometimes indicate conjugation.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and calculate the degree of labeling (number of PEG chains per biomolecule).

  • Chromatography (SEC, HIC, IEX): Size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted biomolecule and aggregates. Hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can also be used to separate species with different degrees of PEGylation.

  • Activity Assay: Perform a relevant biological activity assay to ensure that the conjugation process has not significantly compromised the function of the biomolecule.

Visualizations

Bioconjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quench 3. Quenching cluster_purify 4. Purification & Analysis A Dissolve NHS-activated biomolecule in amine-free buffer C Add molar excess of This compound to biomolecule A->C B Prepare fresh This compound solution B->C D Incubate (RT or 4°C) C->D E Add quenching buffer (e.g., Tris or Glycine) D->E F Purify conjugate (e.g., SEC) E->F G Characterize conjugate (SDS-PAGE, MS) F->G

Caption: A general workflow for bioconjugation with this compound.

Side_Reaction_Prevention cluster_hydrolysis Preventing NHS Ester Hydrolysis cluster_aggregation Minimizing Aggregation cluster_specificity Improving Specificity center Successful Bioconjugation pH Control pH (7.2-8.5) pH->center Fresh Use Fresh Reagents Fresh->center Conc Optimize Protein Concentration Conc->center Buffer Screen Buffer Conditions Buffer->center Temp Lower Reaction Temperature Temp->center Ratio Control Molar Ratio Ratio->center Stepwise Stepwise Addition of Linker Stepwise->center

Caption: Key strategies to prevent common side reactions in bioconjugation.

References

Improving the stability of Benzyl-PEG7-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the stability of Benzyl-PEG7-amine in solution for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functional groups?

This compound is a heterobifunctional linker molecule. It consists of a benzyl group (Bn) that serves as a protecting group for an alcohol, a seven-unit polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2). The primary amine is the main reactive group, readily forming stable amide bonds with carboxylic acids, activated esters (e.g., NHS esters), and other carbonyl compounds.[1] The PEG chain enhances the molecule's solubility in aqueous solutions.

Q2: What are the primary degradation pathways for this compound in solution?

The stability of this compound in solution is influenced by its three main components: the benzyl ether linkage, the PEG chain, and the primary amine. Potential degradation pathways include:

  • Oxidative Cleavage of the Benzyl Ether: The benzyl group is susceptible to oxidation, which can lead to the cleavage of the ether bond and the formation of benzaldehyde and an alcohol.[2][3][4][5] This can be initiated by strong oxidizing agents, or by auto-oxidation in the presence of oxygen and metal ions.

  • Oxidative Degradation of the PEG Chain: The polyethylene glycol chain can undergo oxidative degradation, particularly in the presence of transition metal ions (e.g., iron, copper) and oxygen. This process can generate reactive impurities such as formaldehyde and formic acid, which can then react with the primary amine.

  • Reactions of the Primary Amine: While the primary amine itself is relatively stable, it is a reactive nucleophile. In solution, it can react with various electrophiles. Of particular concern is its reaction with degradation products of the PEG chain (e.g., formaldehyde) which can lead to N-methylation.

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution can significantly impact the stability of this compound, primarily by influencing the rate of hydrolysis of reactants it may be used with (like NHS esters) and the reactivity of the primary amine.

  • Amine Reactivity: For the primary amine to be an effective nucleophile in conjugation reactions, the pH of the solution should be slightly alkaline (typically pH 7.2-8.5). At acidic pH, the amine will be protonated (-NH3+), rendering it non-nucleophilic.

  • Stability of Benzyl Ether: Benzyl ethers are generally stable across a wide pH range but can be cleaved by strong acids, especially at elevated temperatures.

  • PEG Stability: The oxidative degradation of PEG can be influenced by pH.

Q4: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored at -20°C in a dry, inert atmosphere. For solutions, it is recommended to prepare them fresh for each use. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal pH of Reaction Buffer Ensure the pH of your reaction buffer is within the optimal range for amine reactivity (typically 7.2-8.5). At lower pH, the amine is protonated and non-reactive. At higher pH, competing hydrolysis of your reactive partner (e.g., NHS ester) can occur.
Presence of Primary Amines in Buffer Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with this compound for reaction with your substrate. Use amine-free buffers like PBS, HEPES, or borate.
Hydrolysis of Reactive Partner (e.g., NHS ester) Prepare stock solutions of reactive esters in an anhydrous solvent like DMSO or DMF and add them to the aqueous reaction mixture immediately before starting the conjugation. Avoid prolonged reaction times, especially at higher pH.
Steric Hindrance If the target molecule is large or the reaction site is sterically hindered, consider using a longer PEG-chain linker to improve accessibility.
Incorrect Molar Ratio of Reactants Optimize the molar ratio of this compound to your target molecule. A molar excess of the PEG linker may be necessary to drive the reaction to completion.
Degraded this compound Ensure your this compound has been stored correctly. If degradation is suspected, it is best to use a fresh vial.
Issue 2: Instability of this compound in Solution During Experiments

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Presence of Oxidizing Agents or Metal Ions Avoid buffers and reagents that contain trace metal ions, which can catalyze the oxidation of the PEG chain and benzyl ether. If necessary, use a chelating agent like EDTA to sequester metal ions.
Exposure to Light and Oxygen Protect solutions from light and purge with an inert gas like argon or nitrogen to minimize exposure to oxygen, which can contribute to oxidative degradation.
High Temperatures Perform reactions at room temperature or 4°C to minimize degradation. Avoid heating solutions unless required by the specific protocol, and even then, for the shortest possible time.
Inappropriate pH Maintain the pH of the solution within a stable range. For most applications, a pH between 6.5 and 8.5 is suitable. Avoid strongly acidic or basic conditions for prolonged periods.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an NHS Ester
  • Prepare Buffers and Solutions:

    • Conjugation Buffer: Phosphate-buffered saline (PBS) at pH 7.4 or 0.1 M sodium bicarbonate buffer at pH 8.3. Ensure the buffer is free of primary amines.

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

    • NHS Ester Stock Solution: Prepare a 10 mM stock solution of your NHS ester-activated molecule in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Dissolve your target molecule in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the target molecule solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Immediately add the NHS ester stock solution to the reaction mixture. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess this compound and other small molecules.

Protocol 2: Stability Assessment of this compound in Solution
  • Prepare Test Solutions:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).

    • Prepare solutions containing potential catalysts for degradation, such as a low concentration of a transition metal salt (e.g., 10 µM FeCl₃).

    • Prepare a control solution in a stable buffer (e.g., pH 7.4 PBS, purged with argon).

  • Incubation:

    • Incubate aliquots of each test solution under different conditions (e.g., 4°C, room temperature, 37°C) and for various durations (e.g., 0, 4, 8, 24, 48 hours).

    • Protect one set of samples from light to assess photosensitivity.

  • Analysis:

    • At each time point, analyze the samples by HPLC or LC-MS to monitor the degradation of the parent compound and the appearance of degradation products.

    • A reverse-phase C18 column is typically suitable for separation.

    • Monitor the primary peak corresponding to this compound and look for the appearance of new peaks that may correspond to degradation products.

Data Summary

Table 1: Factors Influencing the Stability of this compound in Solution

Factor Effect on Stability Recommendations
pH The primary amine is most reactive at pH 7.2-8.5. Strong acids can cleave the benzyl ether. High pH can accelerate the hydrolysis of reactive partners.Maintain pH in the optimal range for the specific reaction. Avoid prolonged exposure to strong acids or bases.
Temperature Higher temperatures accelerate degradation pathways.Store stock solutions at -20°C. Perform reactions at room temperature or 4°C.
Oxygen Promotes oxidative degradation of the PEG chain and benzyl ether.De-gas solutions and purge with an inert gas (e.g., argon).
Light Can potentially contribute to the generation of reactive oxygen species.Protect solutions from light, especially during long-term storage or prolonged reactions.
Metal Ions Catalyze oxidative degradation of the PEG chain.Use high-purity reagents and consider adding a chelating agent like EDTA.

Table 2: pH Dependence of Half-life for NHS Ester Hydrolysis

pH Temperature (°C) Approximate Half-life of NHS Ester
7.0251-2 hours
8.02510-20 minutes
8.64~10 minutes
9.025< 10 minutes

Note: This data is for a typical N-hydroxysuccinimide (NHS) ester and illustrates the general trend of increased hydrolysis rate with increasing pH. The exact half-life will vary depending on the specific molecule.

Visualizations

degradation_pathway cluster_products Degradation/Reaction Products This compound This compound Cleaved Benzyl Group Cleaved Benzyl Group This compound->Cleaved Benzyl Group Oxidation This compound->Cleaved Benzyl Group Acid Hydrolysis Oxidized PEG Chain Oxidized PEG Chain This compound->Oxidized PEG Chain Oxidation Modified Amine Modified Amine This compound->Modified Amine Reaction Oxidative Stress Oxidative Stress Oxidative Stress->Cleaved Benzyl Group Oxidative Stress->Oxidized PEG Chain Strong Acid Strong Acid Strong Acid->Cleaved Benzyl Group Reactive Electrophiles Reactive Electrophiles Reactive Electrophiles->Modified Amine

Caption: Potential degradation and reaction pathways for this compound.

troubleshooting_workflow start Low Conjugation Yield q1 Is the reaction pH optimal (7.2-8.5)? start->q1 s1 Adjust pH of reaction buffer. q1->s1 No q2 Is the buffer free of primary amines? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use an amine-free buffer (e.g., PBS, HEPES). q2->s2 No q3 Was the reactive partner (e.g., NHS ester) handled correctly? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Prepare fresh stock solutions in anhydrous solvent. q3->s3 No q4 Is the molar ratio of reactants optimized? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Optimize molar excess of PEG-amine. q4->s4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Benzyl-PEG7-amine Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of peptides labeled with Benzyl-PEG7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound labeled peptides?

A1: The primary challenges stem from the physicochemical properties of the PEG linker and the benzyl protecting group. These include:

  • Heterogeneity of the reaction mixture: The labeling reaction can result in a complex mixture of the desired labeled peptide, unlabeled peptide, excess this compound reagent, and potential side-products.

  • Increased hydrophobicity: The benzyl group significantly increases the hydrophobicity of the labeled peptide, which can lead to longer retention times and potential co-elution with other hydrophobic impurities in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Broad peaks in chromatography: The flexible nature of the PEG chain can cause the labeled peptide to adopt multiple conformations, resulting in peak broadening during chromatographic separation.

  • Co-elution of impurities: Unreacted PEG reagent and other hydrophobic impurities can co-elute with the labeled peptide, making it difficult to achieve high purity with a single purification step.[2]

  • Potential for aggregation: The increased hydrophobicity can sometimes lead to aggregation of the labeled peptide, affecting both purification and recovery.

Q2: How does the this compound linker affect the behavior of my peptide during RP-HPLC?

A2: The this compound linker has two main components that influence RP-HPLC behavior:

  • Benzyl Group: This group is hydrophobic and will increase the retention time of the peptide on a reversed-phase column (like C18) compared to the unlabeled peptide.[1] The elution will likely require a higher concentration of the organic solvent (e.g., acetonitrile) in the mobile phase.[1]

  • PEG7 Chain: The polyethylene glycol chain is hydrophilic and increases the water solubility of the labeled peptide.[3] However, in RP-HPLC, the interaction of the peptide backbone and other hydrophobic residues with the stationary phase is often the dominant factor for retention. The PEG chain can contribute to peak broadening due to its conformational flexibility.

Q3: Is the benzyl group stable during standard RP-HPLC purification conditions?

A3: The benzyl ether linkage is generally stable under the standard acidic conditions used in RP-HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to strong acids or very high concentrations of TFA for extended periods could potentially lead to partial deprotection. It is advisable to work up the purified fractions promptly to minimize the risk of degradation.

Q4: What is the best method to remove the benzyl protecting group after purification?

A4: The most common and effective method for removing the benzyl group is catalytic hydrogenolysis. This involves using a palladium catalyst (e.g., 10% Pd/C) in the presence of a hydrogen source. This method is mild and selective, and it is compatible with most functional groups found in peptides.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound labeled peptides.

Problem Possible Cause Recommended Solution
Broad or Tailing Peaks in RP-HPLC Secondary interactions of the peptide with the stationary phase.Add a different ion-pairing agent to the mobile phase. Optimize the mobile phase pH.
Column overload.Reduce the amount of sample injected onto the column.
Conformational heterogeneity of the PEG chain.Try a different column chemistry (e.g., C4 instead of C18 for larger peptides). Increase the column temperature to improve peak shape.
Co-elution of Labeled Peptide and Unreacted PEG Reagent Similar hydrophobicities of the labeled peptide and the unreacted reagent.Optimize the gradient in RP-HPLC to improve resolution. Consider using an orthogonal purification method like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) as a preliminary or secondary purification step.
The unreacted PEG reagent is highly hydrophobic.Use a Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE) cartridge to separate the PEGylated peptide from the unreacted PEG.
Low Recovery of Labeled Peptide Irreversible adsorption to the HPLC column.Pre-condition the column with a blank injection. Use a different column with a more inert stationary phase.
Precipitation of the peptide on the column or in the collection tubes.Ensure the peptide is fully dissolved in the injection solvent. Adjust the pH of the collection buffer if necessary.
Presence of Multiple Peaks for the Labeled Peptide Incomplete reaction or side reactions.Optimize the labeling reaction conditions (e.g., stoichiometry, reaction time, pH).
Positional isomers (if the peptide has multiple labeling sites).Use a high-resolution analytical HPLC method to identify the different isomers. Preparative HPLC may be able to separate isomers with sufficient optimization.
Degradation of the peptide or linker.Ensure the stability of the peptide and linker under the reaction and purification conditions. Analyze samples by mass spectrometry to identify degradation products.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general guideline for the purification of this compound labeled peptides. Optimization will be required based on the specific properties of the peptide.

1. Sample Preparation:

  • After the labeling reaction, quench the reaction as appropriate.
  • If necessary, perform a desalting step using a suitable method like solid-phase extraction (SPE) with a C18 cartridge to remove excess salts and highly polar impurities.
  • Dissolve the crude labeled peptide in a solvent compatible with the initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% TFA).
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point. For larger or more hydrophobic peptides, a C4 column may provide better results.
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
  • Gradient: Start with a shallow gradient to elute polar impurities. A typical starting gradient could be 5-65% Mobile Phase B over 40-60 minutes. The increased hydrophobicity from the benzyl group will likely require a higher final concentration of Mobile Phase B for elution.
  • Flow Rate: Typically 1 mL/min for an analytical-scale column (4.6 mm ID). Adjust for preparative-scale columns.
  • Detection: Monitor the elution at 214 nm and 280 nm.
  • Column Temperature: Ambient temperature is a good starting point, but increasing the temperature to 30-40°C can sometimes improve peak shape.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak(s) of interest.
  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
  • Pool the fractions that meet the desired purity level.
  • Lyophilize the pooled fractions to obtain the purified peptide.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is useful for desalting and removing highly polar impurities before HPLC or for a rough purification.

1. Cartridge Selection:

  • Choose a reversed-phase SPE cartridge (e.g., C18) with an appropriate bed mass for your sample size.

2. Cartridge Conditioning:

  • Wash the cartridge with 1-2 column volumes of methanol or acetonitrile.
  • Equilibrate the cartridge with 2-3 column volumes of aqueous buffer (e.g., 0.1% TFA in water).

3. Sample Loading:

  • Dissolve the crude peptide in a minimal amount of the equilibration buffer.
  • Load the sample onto the conditioned cartridge.

4. Washing:

  • Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove salts and polar impurities.

5. Elution:

  • Elute the labeled peptide with a solvent containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% TFA). The optimal elution solvent will need to be determined empirically.
  • Collect the eluate.

6. Post-Elution:

  • The eluate can be directly analyzed or lyophilized and reconstituted for further purification by HPLC.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Primary Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Labeled Peptide Mixture SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Crude_Peptide->SPE_Cleanup Optional Desalting RP_HPLC Reversed-Phase HPLC Crude_Peptide->RP_HPLC SPE_Cleanup->RP_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC/LC-MS) RP_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified this compound Labeled Peptide Lyophilization->Purified_Peptide Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_purity Low Purity cluster_recovery Low Recovery Start Purification Issue Identified Broad_Tailing Broad or Tailing Peaks Start->Broad_Tailing Co_elution Co-elution of Impurities Start->Co_elution Low_Yield Low Peptide Recovery Start->Low_Yield Optimize_Mobile_Phase Optimize Mobile Phase (pH, Ion-Pairing) Broad_Tailing->Optimize_Mobile_Phase Reduce_Load Reduce Sample Load Broad_Tailing->Reduce_Load Change_Column Change Column Chemistry (e.g., C4) Broad_Tailing->Change_Column Increase_Temp Increase Column Temperature Broad_Tailing->Increase_Temp Optimize_Gradient Optimize HPLC Gradient Co_elution->Optimize_Gradient Orthogonal_Method Use Orthogonal Method (SEC/IEX) Co_elution->Orthogonal_Method HILIC_SPE HILIC SPE for PEG Removal Co_elution->HILIC_SPE Check_Solubility Improve Sample Solubility Low_Yield->Check_Solubility Inert_Column Use More Inert Column Low_Yield->Inert_Column Adjust_Collection Adjust Collection Conditions Low_Yield->Adjust_Collection

References

Validation & Comparative

Analytical methods for characterizing Benzyl-PEG7-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Methods for Characterizing Benzyl-PEG7-amine Conjugates

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount to ensure the quality, efficacy, and safety of novel therapeutics and research tools. This compound is a discrete (monodisperse) polyethylene glycol (PEG) linker, featuring a benzyl-protected hydroxyl group and a terminal primary amine.[1] This bifunctional linker is utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] The primary amine allows for conjugation to various molecules, such as proteins, peptides, or small molecule drugs, through reactions with carboxylic acids or activated esters.[3]

This guide provides a comparative overview of the key analytical methods for characterizing this compound and its conjugates: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present quantitative data in structured tables, detailed experimental protocols, and a workflow diagram to assist in the selection of the most appropriate analytical strategy.

Data Presentation: A Comparative Analysis

The choice of analytical technique depends on the specific information required, such as structural confirmation, purity assessment, or molecular weight determination. The following tables summarize the expected performance of each method for the characterization of a hypothetical this compound conjugate.

Table 1: Comparison of Analytical Methods for Structural Confirmation

Analytical MethodInformation ProvidedResolutionKey AdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, confirmation of covalent bonds, and localization of the conjugation site.AtomicUnambiguous structure elucidation.Lower sensitivity compared to MS, can be complex for large conjugates.
LC-MS/MS Molecular weight of the conjugate and fragmentation patterns for sequence/structure confirmation.[4]MolecularHigh sensitivity and specificity, suitable for complex mixtures.[5]Polydispersity in traditional PEGs can complicate spectra, though less of an issue for discrete PEGs.
MALDI-TOF MS Average molecular weight and degree of PEGylation.MolecularRapid analysis of high molecular weight species.Lower resolution compared to ESI-MS, may not be suitable for precise mass determination of discrete PEG conjugates.

Table 2: Comparison of Analytical Methods for Purity Assessment

Analytical MethodPurity MetricLimit of Detection (LOD)Key AdvantagesLimitations
HPLC (UV-Vis) Relative peak area (%)~0.01-0.1%Widely available, robust, and reproducible.Requires a chromophore for detection; PEG itself has no significant UV absorbance.
HPLC (CAD) Relative peak area (%)<10 ng on columnUniversal detection for non-volatile analytes, independent of optical properties.Response can be non-linear.
HPLC (ELSD) Relative peak area (%)ng levelUniversal detection for non-volatile analytes.Response can be non-linear and dependent on mobile phase composition.
Quantitative NMR (qNMR) Absolute purity (wt%)~0.1%High precision and accuracy, no need for identical reference standards.Requires a certified internal standard and careful experimental setup.

Experimental Workflow

The characterization of a this compound conjugate typically follows a logical progression of analytical techniques to confirm its structure, purity, and integrity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_reporting Final Analysis Synthesis Conjugation Reaction (e.g., this compound + Drug-COOH) Purification Purification (e.g., Preparative HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (LC-MS, MALDI-TOF) Purification->MS Molecular Weight Verification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC Purity Assessment Data_Analysis Data Integration & Reporting NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

References

Validating Benzyl-PEG7-amine Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a molecule like Benzyl-PEG7-amine to a target is a critical step that demands rigorous validation. This guide provides an objective comparison of key analytical techniques used to confirm and characterize this bioconjugation, complete with experimental protocols and data presentation to aid in selecting the most suitable methods for your research needs.

Introduction to this compound Conjugation

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a widely adopted strategy to enhance therapeutic properties.[1] This modification can improve solubility, extend circulating half-life, and reduce immunogenicity.[2] this compound is a specific PEG linker that contains a terminal primary amine and a benzyl-protected alcohol. The primary amine group readily reacts with carboxylic acids, activated NHS esters, or other carbonyl compounds to form a stable amide bond, linking the PEG chain to the target molecule.[3]

Given the potential for incomplete reactions or the formation of heterogeneous products, validating the success of the conjugation is paramount. This process involves confirming the covalent linkage, determining the degree of PEGylation, and identifying the conjugation site(s).

Comparison of Key Analytical Techniques

The validation of this compound conjugation requires robust analytical methods. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages and provides complementary information.

FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC (SEC, RPC, HIC)
Primary Information Precise molecular weight, degree of PEGylation (e.g., drug-to-antibody ratio), identification of conjugation sites, and sequence verification.[4][5]Detailed molecular structure, quantification of the degree of PEGylation, and confirmation of structural integrity.Separation of conjugated molecule from unreacted starting materials, analysis of product heterogeneity, and quantification of purity.
Pros Highly accurate and sensitive, providing detailed structural information on different conjugated forms. Considered a gold standard for characterization.Non-destructive, provides clear quantitative data on the average number of PEG chains attached, and requires minimal sample preparation.High throughput, excellent for assessing purity and heterogeneity, and can be coupled with various detectors (UV, ELSD, MS) for comprehensive analysis.
Cons Requires expensive instrumentation and significant expertise for data analysis. Can be sensitive to sample purity and formulation buffers.Lower sensitivity compared to MS, may require higher sample concentrations, and can be challenging for very large or complex molecules.Can lead to protein denaturation (especially RP-HPLC), and resolution may be insufficient to separate species with similar sizes or properties.
Typical Applications Definitive confirmation of conjugation, detailed characterization of bioconjugates like antibody-drug conjugates (ADCs), and identification of modification sites.Quantifying the average degree of PEGylation for proteins and other macromolecules, and confirming the presence of the PEG moiety.Routine quality control, monitoring reaction completion, and purification of the final conjugate.

Experimental Workflows and Visualizations

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams illustrate the typical workflows for validating bioconjugation success.

cluster_0 Conjugation Reaction cluster_1 Validation Target Target Molecule (e.g., Protein with -COOH) Reaction Reaction Target->Reaction PEG This compound PEG->Reaction Reagents Coupling Reagents (e.g., EDC/NHS) Reagents->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Conjugate Purified Conjugate Purification->Conjugate MS Mass Spectrometry Conjugate->MS Conjugate->MS NMR NMR Spectroscopy Conjugate->NMR HPLC HPLC Conjugate->HPLC Decision Validated? MS->Decision NMR->Decision HPLC->Decision cluster_ms Mass Spectrometry Workflow SamplePrep Sample Preparation (e.g., Denaturation, Desalting) LC LC Separation (e.g., Reversed-Phase) SamplePrep->LC ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analyzer (e.g., QTOF, Orbitrap) ESI->MassAnalyzer Deconvolution Data Deconvolution MassAnalyzer->Deconvolution Result Mass Spectrum (Intact & Conjugated Mass) Deconvolution->Result cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolve in D₂O, Add Internal Standard) Acquisition ¹H NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Baseline Correction) Acquisition->Processing Integration Peak Integration (PEG vs. Protein Signals) Processing->Integration Calculation Calculate Degree of PEGylation Integration->Calculation Result Quantitative Result Calculation->Result cluster_hplc HPLC Workflow SampleInj Sample Injection Column HPLC Column (e.g., SEC, RP-C4) SampleInj->Column Detection Detection (UV, ELSD, CAD) Column->Detection Analysis Chromatogram Analysis Detection->Analysis Result Purity, Heterogeneity Data Analysis->Result

References

A Head-to-Head Comparison: Benzyl-PEG7-amine Versus Other Amine-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that can significantly impact the efficacy, stability, and safety of a bioconjugate. This guide provides an objective, data-driven comparison of Benzyl-PEG7-amine with other commonly used amine-polyethylene glycol (PEG) linkers, offering insights into their respective performances in bioconjugation applications.

This comparison will delve into key performance metrics, including conjugation efficiency, conjugate stability, and biocompatibility, supported by detailed experimental protocols to aid in the selection of the optimal linker for specific research needs.

Introduction to Amine-PEG Linkers

Amine-PEG linkers are indispensable tools in bioconjugation, enabling the covalent attachment of PEG chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. The terminal amine group on these linkers provides a reactive handle for conjugation to various functional groups on a target molecule, most commonly activated carboxylic acids like N-hydroxysuccinimide (NHS) esters, forming a stable amide bond.

This compound is a discrete PEG linker featuring a terminal primary amine and a benzyl protecting group at the other end. The benzyl group offers hydrophobicity and stability, while the discrete PEG chain of seven ethylene glycol units imparts hydrophilicity.[1] This guide will compare the performance of this compound against other amine-PEG linkers, such as those with a simple alkyl chain (alkyl-amine-PEG) and the widely used NHS-ester-terminated PEGs.

Performance Comparison: this compound vs. Other Amine-PEG Linkers

To provide a clear and objective comparison, the following tables summarize the key performance characteristics of this compound and other amine-PEG linkers based on established chemical principles and available data.

Table 1: Comparison of Reaction Efficiency and Kinetics

ParameterThis compoundAlkyl-Amine-PEGNHS-Ester-PEG
Reactive Group Primary AminePrimary AmineN-Hydroxysuccinimide Ester
Target Functional Group Activated Carboxylic Acids (e.g., NHS esters), Aldehydes/Ketones (via reductive amination)Activated Carboxylic Acids (e.g., NHS esters), Aldehydes/Ketones (via reductive amination)Primary Amines (e.g., Lysine residues)
Typical Reaction pH 7.2 - 8.5 (for NHS ester reaction)7.2 - 8.5 (for NHS ester reaction)7.2 - 9.0
Reaction Speed Fast with activated estersFast with activated estersVery Fast
Key Considerations The nucleophilicity of the benzylamine may be slightly lower than a simple alkyl amine due to the electron-withdrawing nature of the benzene ring, potentially leading to slightly slower reaction kinetics with NHS esters.Generally considered to have high reactivity with NHS esters.Highly susceptible to hydrolysis, especially at higher pH, which can compete with the aminolysis reaction and reduce conjugation efficiency.[2]

Table 2: Comparison of Conjugate Stability

ParameterConjugate with this compound (N-benzyl-amide bond)Conjugate with Alkyl-Amine-PEG (N-alkyl-amide bond)Conjugate with NHS-Ester-PEG (Amide bond)
Bond Type Amide (N-benzyl)Amide (N-alkyl)Amide
Hydrolytic Stability High. Amide bonds are generally very stable under physiological conditions.[3][] The presence of the benzyl group is not expected to significantly alter this stability.High. Considered one of the most stable covalent linkages in bioconjugation.High. Forms a stable amide bond.
Serum Stability Expected to be high due to the stability of the amide bond.High.High.
Key Considerations The steric bulk of the benzyl group may offer some protection against enzymatic degradation near the linkage site.The stability of the standard for comparison.The stability of the final amide bond is excellent, but the stability of the NHS ester reagent itself is a major consideration during the conjugation process.

Table 3: Comparison of Biocompatibility and Other Properties

ParameterThis compoundAlkyl-Amine-PEGNHS-Ester-PEG
Biocompatibility The PEG component is highly biocompatible. The biocompatibility of the benzyl group in the context of the final conjugate is generally considered good, though it should be evaluated for specific applications. Aliphatic amides are known to be biocompatible.The PEG and alkyl components are generally considered highly biocompatible.The final PEGylated protein is generally biocompatible. The released NHS by-product is readily cleared.
Hydrophilicity/Hydrophobicity The PEG chain provides hydrophilicity, while the benzyl group adds a hydrophobic character.Primarily hydrophilic due to the PEG chain.Primarily hydrophilic due to the PEG chain.
Applications Drug delivery, imaging, and as a linker in PROTACs and other bioconjugates where the benzyl group's properties may be advantageous.General PEGylation of proteins and nanoparticles to improve solubility and pharmacokinetics.Widely used for labeling proteins, peptides, and antibodies.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Comparison of Conjugation Efficiency using HPLC

This protocol outlines a method to compare the efficiency of different amine-PEG linkers when conjugating to a model protein containing an activated carboxyl group (e.g., an NHS ester).

Materials:

  • Model protein with a single, accessible NHS ester group (e.g., BSA-NHS)

  • This compound

  • Alkyl-Amine-PEG (of comparable PEG length)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • HPLC system with a suitable size-exclusion column (SEC) or reversed-phase column (RP-HPLC)

Procedure:

  • Protein and Linker Preparation: Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 2 mg/mL. Prepare stock solutions of this compound and Alkyl-Amine-PEG in the Reaction Buffer at a 10-fold molar excess to the protein.

  • Conjugation Reaction: Add the amine-PEG linker solution to the protein solution. Incubate the reaction mixtures at room temperature for 1 hour with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

  • HPLC Analysis:

    • Inject a sample of the reaction mixture onto the HPLC system.

    • For SEC-HPLC, monitor the elution profile at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein.

    • For RP-HPLC, use a suitable gradient to separate the conjugated and unconjugated protein.

  • Data Analysis: Calculate the percentage of conjugated protein by integrating the peak areas of the conjugated and unconjugated protein.

Protocol 2: Serum Stability Assay

This protocol is designed to compare the stability of the bioconjugates in a biologically relevant matrix.

Materials:

  • Purified bioconjugates (Protein-PEG-Benzyl and Protein-PEG-Alkyl)

  • Human or mouse serum

  • PBS, pH 7.4

  • SDS-PAGE apparatus and reagents

  • LC-MS system for intact mass analysis

Procedure:

  • Incubation: Incubate the purified bioconjugates in serum at a final concentration of 1 mg/mL at 37°C. As a control, incubate the conjugates in PBS under the same conditions.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, and 72 hours), take an aliquot of each sample and store it at -80°C until analysis.

  • Analysis by SDS-PAGE: Analyze the samples by SDS-PAGE to visually inspect for degradation of the protein conjugate.

  • Analysis by LC-MS: For a more quantitative analysis, use an LC-MS method to determine the amount of intact conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the degradation kinetics and half-life in serum.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol evaluates the potential cytotoxic effects of the bioconjugates on a cell line.

Materials:

  • A relevant cell line (e.g., HeLa)

  • Complete cell culture medium

  • Purified bioconjugates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each bioconjugate. Include an untreated cell control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the conjugate concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing the Workflow

To better understand the experimental and logical flow of comparing these linkers, the following diagrams are provided.

G Experimental Workflow for Linker Comparison cluster_0 Conjugation & Purification cluster_1 Performance Evaluation Protein Model Protein (NHS-activated) Conjugation_A Conjugation A Protein->Conjugation_A Conjugation_B Conjugation B Protein->Conjugation_B Linker_A This compound Linker_A->Conjugation_A Linker_B Alkyl-Amine-PEG Linker_B->Conjugation_B Purification_A Purification A Conjugation_A->Purification_A Efficiency Conjugation Efficiency (HPLC) Conjugation_A->Efficiency Purification_B Purification B Conjugation_B->Purification_B Conjugation_B->Efficiency Conjugate_A Protein-PEG-Benzyl Purification_A->Conjugate_A Conjugate_B Protein-PEG-Alkyl Purification_B->Conjugate_B Stability Serum Stability (LC-MS) Conjugate_A->Stability Biocompatibility Cytotoxicity (MTT Assay) Conjugate_A->Biocompatibility Conjugate_B->Stability Conjugate_B->Biocompatibility

Caption: A generalized workflow for the comparative evaluation of amine-PEG linkers.

G Decision Tree for Amine-PEG Linker Selection Start Start: Select Amine-PEG Linker Target What is the target functional group? Start->Target Amine Primary Amine (e.g., Lysine) Target->Amine Primary Amine Carboxyl Activated Carboxyl (e.g., NHS ester) Target->Carboxyl Activated Carboxyl Linker_NHS Use NHS-Ester-PEG Amine->Linker_NHS Linker_Amine Use Amine-PEG (e.g., Benzyl- or Alkyl-) Carboxyl->Linker_Amine Properties Are specific hydrophobic/steric properties desired? Linker_Amine->Properties Yes_Prop Yes Properties->Yes_Prop Yes No_Prop No Properties->No_Prop No Linker_Benzyl Consider Benzyl-PEG-amine Yes_Prop->Linker_Benzyl Linker_Alkyl Use standard Alkyl-Amine-PEG No_Prop->Linker_Alkyl

Caption: A logical decision-making process for selecting an appropriate amine-PEG linker.

Conclusion

The selection of an appropriate amine-PEG linker is a critical step in the development of effective and safe bioconjugates. While standard alkyl-amine-PEG and NHS-ester-PEG linkers are widely used and offer high reactivity and stability, this compound presents a valuable alternative with unique properties. The presence of the benzyl group may offer advantages in specific applications where its hydrophobicity and steric bulk can be leveraged, for instance, in the design of PROTACs or certain drug delivery systems.

Ultimately, the optimal choice of linker will depend on the specific requirements of the application, including the nature of the molecule to be PEGylated, the desired pharmacokinetic profile, and the tolerance for potential subtle differences in biocompatibility. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons and make data-driven decisions for their bioconjugation strategies.

References

The Influence of PEG Chain Length: A Comparative Analysis of Benzyl-PEG7-amine versus Benzyl-PEGn-amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) chain length in the application of Benzyl-PEGn-amine linkers, with a particular focus on bioconjugation and Proteolysis Targeting Chimeras (PROTACs).

The strategic selection of a linker is a pivotal step in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Among the diverse array of available linkers, Benzyl-PEGn-amine derivatives have garnered significant attention due to their favorable physicochemical properties. The PEG component enhances aqueous solubility and can reduce the immunogenicity of the conjugated molecule, while the benzyl group provides a stable hydrophobic handle and the terminal amine allows for versatile conjugation chemistry.[1][2] This guide provides an in-depth comparison of Benzyl-PEG7-amine with its shorter and longer chain counterparts (Benzyl-PEGn-amine), elucidating the profound impact of PEG chain length on the overall performance of the resulting bioconjugates.

Physicochemical Properties: A Balancing Act of Solubility and Permeability

The length of the PEG chain in Benzyl-PEGn-amine directly influences its physicochemical characteristics, creating a delicate balance between aqueous solubility and cell permeability.

Solubility: The hydrophilic nature of the PEG chain significantly enhances the water solubility of conjugated molecules.[2][3] As the number of ethylene glycol units (n) increases, the overall hydrophilicity and, consequently, the aqueous solubility of the Benzyl-PEGn-amine linker and its conjugates are expected to improve. This is a critical attribute for improving the formulation and bioavailability of poorly soluble drugs.

Cell Permeability: While longer PEG chains enhance solubility, they can have a detrimental effect on cell permeability. An increase in molecular weight and polar surface area associated with longer PEG chains can hinder the passive diffusion of the molecule across the cell membrane.[4] Studies have shown that shorter alkyl linkers generally exhibit better cell permeability compared to longer PEG linkers. This trade-off between solubility and permeability is a crucial consideration in the design of PROTACs and other intracellularly acting agents, where the molecule must first enter the cell to exert its therapeutic effect.

Impact on PROTAC Efficacy: The "Goldilocks" Principle of Linker Length

In the realm of PROTACs, the linker is not merely a passive spacer but an active determinant of the molecule's efficacy. The length of the Benzyl-PEGn-amine linker plays a critical role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is a prerequisite for subsequent target protein degradation.

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase, often referred to as a "Goldilocks" principle where the linker must be "just right."

  • Too Short: A linker that is too short may lead to steric hindrance, preventing the proper orientation of the target protein and the E3 ligase for efficient ubiquitination.

  • Too Long: Conversely, an excessively long and flexible linker can result in an entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for the ubiquitination reaction to occur.

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Numerous studies have demonstrated a clear correlation between linker length and these key parameters. For instance, in the development of PROTACs targeting the estrogen receptor (ERα), a 16-atom linker was found to be more potent than a 12-atom linker. Similarly, for TANK-Binding Kinase 1 (TBK1) degraders, linkers between 12 and 29 atoms showed submicromolar degradation potency, while those shorter than 12 atoms were inactive.

While direct comparative data for a full series of Benzyl-PEGn-amines is not extensively published, the available information strongly suggests that the degradation efficiency of a PROTAC employing a Benzyl-PEGn-amine linker would be highly dependent on the value of 'n'. Therefore, a systematic evaluation of different PEG chain lengths, including this compound, is essential for optimizing the efficacy of a novel PROTAC.

Quantitative Data Summary

The following table summarizes the general trends observed with varying PEG chain lengths on key parameters relevant to bioconjugation and PROTAC development. It is important to note that the optimal length is system-dependent and requires empirical determination.

PropertyEffect of Increasing PEG Chain Length (n)Rationale
Aqueous Solubility IncreasesIncreased hydrophilicity from the repeating ethylene glycol units.
Cell Permeability DecreasesIncreased molecular weight and polar surface area hinder passive diffusion across the cell membrane.
PROTAC Efficacy (DC50/Dmax) Variable (Optimal length is target-dependent)The linker must be of an appropriate length to facilitate the formation of a stable and productive ternary complex without steric hindrance.
Immunogenicity DecreasesThe PEG chain can shield the conjugated molecule from recognition by the immune system.
Circulation Half-life IncreasesIncreased hydrodynamic radius reduces renal clearance.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of Benzyl-PEGn-amine linkers and their conjugates.

Synthesis of Benzyl-PEGn-amine

A general synthetic workflow for preparing Benzyl-PEGn-amine from the corresponding Benzyl-PEGn-alcohol is a two-step process involving activation of the terminal hydroxyl group followed by amination.

Synthesis_Workflow Start Benzyl-PEGn-OH Activation Activation of Hydroxyl Group (e.g., Tosylation or Mesylation) Start->Activation Intermediate Benzyl-PEGn-OTs/OMs Activation->Intermediate Amination Nucleophilic Substitution with an Amine Source Intermediate->Amination End Benzyl-PEGn-NH2 Amination->End

Caption: Synthetic workflow for Benzyl-PEGn-amine.

Step 1: Activation of Benzyl-PEGn-alcohol

The terminal hydroxyl group of Benzyl-PEGn-alcohol is converted to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).

  • Materials: Benzyl-PEGn-alcohol, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine, and a suitable solvent like dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzyl-PEGn-alcohol and TEA in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of TsCl or MsCl in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated intermediate (Benzyl-PEGn-OTs or Benzyl-PEGn-OMs).

Step 2: Amination

The activated intermediate is then reacted with an amine source to yield the final Benzyl-PEGn-amine.

  • Materials: Benzyl-PEGn-OTs or Benzyl-PEGn-OMs, an amine source (e.g., sodium azide followed by reduction, or ammonia), and a suitable solvent like dimethylformamide (DMF).

  • Procedure (via Azide Intermediate):

    • Dissolve the activated intermediate in DMF and add sodium azide.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture, dilute with water, and extract the product with a suitable organic solvent.

    • Wash the combined organic layers, dry, and concentrate to obtain the azide intermediate.

    • Reduce the azide to the primary amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C or reduction with triphenylphosphine/water).

    • Purify the final product, Benzyl-PEGn-amine, by column chromatography.

PROTAC Activity Assay: Western Blot for Target Protein Degradation

This protocol outlines a standard Western blot procedure to quantify the degradation of a target protein induced by a PROTAC.

PROTAC_Activity_Workflow Cell_Culture Cell Culture and Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection and Imaging Secondary_Ab->Detection Analysis Data Analysis (Quantification of Bands) Detection->Analysis

Caption: Western blot workflow for PROTAC activity.
  • Procedure:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs containing different Benzyl-PEGn-amine linkers for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of protein degradation for each PROTAC.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC, a process critically influenced by the linker connecting the two ligands.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

References

A Comparative Guide to Alternative Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of alternative linkers to Benzyl-PEG7-amine for Proteolysis Targeting Chimera (PROTAC) synthesis, supported by experimental data and detailed protocols.

The linker element of a PROTAC is a critical determinant of its therapeutic efficacy. While traditional polyethylene glycol (PEG) linkers like this compound have been widely used, the scientific community is increasingly exploring alternative linker architectures to optimize the physicochemical and pharmacokinetic properties of these heterobifunctional degraders. This guide provides an objective comparison of prominent alternative linkers, summarizing their performance with quantitative data, and offering detailed experimental methodologies for their synthesis and evaluation.

Alternative Linker Classes: Moving Beyond Standard PEGs

The limitations of purely PEG-based linkers, such as potential metabolic instability and a tendency towards high polar surface area, have spurred the development of alternative linker strategies. These can be broadly categorized as follows:

  • Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a straightforward way to modulate linker length and lipophilicity. They provide significant conformational flexibility, which can be advantageous in the initial stages of PROTAC design to facilitate the formation of a productive ternary complex.[1][] However, long alkyl chains can increase lipophilicity to a degree that negatively impacts solubility and bioavailability.[3]

  • Rigid Linkers (Heterocycles and Alkynes): To reduce the entropic penalty associated with flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid motifs are often incorporated.[1] Saturated heterocycles like piperazine and piperidine are frequently used to enhance rigidity, improve solubility, and positively influence cell permeability.[4] Alkynes and the resulting triazoles (formed via "click chemistry") also introduce rigidity and are metabolically stable.

  • "Clickable" Linkers (Alkynes and Azides): The use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and modular approach for PROTAC synthesis. This strategy allows for the rapid assembly of diverse PROTAC libraries with varying linker lengths and compositions by coupling an alkyne-functionalized component with an azide-functionalized counterpart.

Quantitative Comparison of Linker Performance

The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax), cell permeability, and ternary complex stability of a PROTAC. Below is a summary of comparative data for PROTACs targeting the BRD4 protein, a well-studied target in cancer therapy.

Linker Type/PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
PEG-based (MZ1) VHLH661, H8388, 23Complete at 100 nM
Alkyl-based (QCA570) CRBN5637, T24, UM-UC-3, J82, EJ-1~1>90% at 3 nM
Piperazine-containing VHL/CRBNVariousData not available in a direct comparative format for BRD4Data not available in a direct comparative format for BRD4
Triazole (via Click Chemistry) CRBNH661< 500 (for 0, 4-5 PEG units)Not specified

Note: Direct head-to-head comparisons of linkers for the same target and E3 ligase are limited in the literature. The data above is compiled from studies on different, yet highly potent, BRD4 degraders, each featuring a distinct linker type. The piperazine-containing linkers have been shown to improve physicochemical properties like solubility, which indirectly contributes to overall efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical experimental workflow for comparing the efficacy of different PROTAC linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis Synth_PEG Synthesize PROTAC with PEG Linker Cell_Treatment Treat Cancer Cells with PROTACs Synth_PEG->Cell_Treatment Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Cell_Treatment Synth_Rigid Synthesize PROTAC with Rigid Linker Synth_Rigid->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Permeability_Assay Cell Permeability Assay (e.g., PAMPA) Cell_Treatment->Permeability_Assay Ternary_Complex_Assay Ternary Complex Stability (e.g., SPR, ITC) Cell_Treatment->Ternary_Complex_Assay Data_Comparison Compare Quantitative Data Western_Blot->Data_Comparison Permeability_Assay->Data_Comparison Ternary_Complex_Assay->Data_Comparison Conclusion Identify Optimal Linker Data_Comparison->Conclusion

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC with a Piperazine Linker

This protocol outlines a general procedure for coupling a carboxylic acid-functionalized warhead with a piperazine-containing linker, followed by coupling to the E3 ligase ligand.

Step 1: Amide Coupling of Warhead to Piperazine Linker

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the mono-Boc-protected piperazine linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous work-up and purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 3: Final Amide Coupling to E3 Ligase Ligand

  • Follow the procedure in Step 1, using the deprotected piperazine intermediate and a carboxylic acid-functionalized E3 ligase ligand.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Synthesis of a Triazole-Linked PROTAC via Click Chemistry

This protocol describes the final ligation step of an alkyne-functionalized component with an azide-functionalized component.

Reagents and Materials:

  • Alkyne-functionalized component (warhead or E3 ligase ligand) (1.0 eq)

  • Azide-functionalized linker-component (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne- and azide-functionalized components in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 3: Western Blotting for Protein Degradation Assessment

This protocol details the quantification of target protein degradation in cells treated with PROTACs.

Materials:

  • Cancer cell line of interest (e.g., a line where BRD4 is expressed)

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

References

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker element, particularly its length, plays a decisive role in therapeutic success. This guide provides an objective comparison of how varying Polyethylene Glycol (PEG) linker lengths in PROTACs influences their efficacy, supported by experimental data and detailed protocols.

The fundamental principle of a PROTAC is to co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a spacer; its length and composition are critical for the formation of a stable and productive ternary complex, which is the prerequisite for target ubiquitination and subsequent degradation.[2][3]

An optimal PEG linker length is crucial for dictating the spatial orientation and proximity of the target protein and the E3 ligase.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[2] Therefore, the linker length must be empirically optimized for each specific target protein and E3 ligase pair.

Comparative Analysis of PROTAC Efficacy with Varying PEG Linker Lengths

Systematic studies have demonstrated that modifying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The ideal length is not universal and is highly dependent on the specific biological system being targeted.

Case Study 1: Estrogen Receptor α (ERα) Degraders

Research focused on developing PROTACs for the degradation of Estrogen Receptor α (ERα) has highlighted the critical nature of linker length. In one study, a PROTAC with a 16-atom linker showed significantly greater potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, even though both exhibited comparable binding affinities for ERα. This underscores that binding affinity alone does not dictate degradation efficacy; the geometry of the ternary complex, influenced by the linker, is paramount.

PROTAC TargetE3 LigaseLinker Length (atoms)Degradation EfficacyReference
ERαVHL12Less Potent
ERαVHL16More Potent
ERαVHL9IC50 = 140 µM
ERαVHL16IC50 = 26 µM
Case Study 2: TANK-Binding Kinase 1 (TBK1) Degraders

In the development of PROTACs targeting TANK-Binding Kinase 1 (TBK1), a clear length-dependent activity profile was observed. PROTACs with linkers shorter than 12 atoms failed to induce TBK1 degradation. However, those with linkers ranging from 12 to 29 atoms all demonstrated submicromolar degradation potency, with a 21-atom linker showing the highest efficacy (DC50 = 3 nM, Dmax = 96%). A decrease in potency was noted with a 29-atom linker, suggesting an optimal length range for this particular system.

PROTAC TargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
Case Study 3: Bruton's Tyrosine Kinase (BTK) Degraders

Studies on Bruton's Tyrosine Kinase (BTK) degraders also revealed the impact of linker length. While longer linkers (≥ 4 PEG units) did not impair binding affinity to BTK and the E3 ligase Cereblon (CRBN), shorter linkers did. Despite this, potent BTK PROTACs with linkers as short as three atoms have been reported, illustrating the target-specific nature of optimal linker design. In one study, a series of reversible covalent BTK PROTACs were synthesized with varying PEG linker lengths, and compound RC-1, featuring a PEG6 linker, was identified as a promising candidate for further optimization due to its consistent and prominent degradation of BTK.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental_Workflow cluster_workflow PROTAC Efficacy Comparison Workflow start Synthesize PROTACs with varying PEG linker lengths cell_culture Cell Culture and Seeding start->cell_culture treatment Treat cells with different PROTAC concentrations cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay western_blot Western Blotting for Target Protein Levels lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis conclusion Compare Efficacy and Select Optimal Linker Length data_analysis->conclusion ic50_analysis Determine IC50 values viability_assay->ic50_analysis ic50_analysis->conclusion

Caption: A typical experimental workflow for comparing the efficacy of PROTACs with different linker lengths.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for accurately comparing the efficacy of different PROTACs. Below are detailed protocols for key assays.

Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Culture and Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Plot the absorbance values against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data and case studies clearly demonstrate that linker length is a critical parameter that must be empirically determined for each PROTAC system. While longer PEG linkers can provide greater flexibility and span larger distances, which can be beneficial for certain targets, an excessively long linker can be detrimental to potency. By employing rigorous and systematic experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

Navigating the Landscape of Protein PEGylation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene glycol (PEG) is a cornerstone technique for improving therapeutic efficacy. This guide provides a comparative analysis of Benzyl-PEG7-amine and other common amine-reactive PEGylation reagents, with a focus on their characterization by mass spectrometry. While direct, head-to-head experimental data for this compound is limited in publicly available literature, this document compiles established methodologies and data from similar reagents to offer a valuable comparative framework.

Introduction to Amine-Reactive PEGylation and Mass Spectrometry

PEGylation, the covalent attachment of PEG chains to a protein, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. By increasing the hydrodynamic size of the protein, PEGylation can reduce renal clearance, prolong circulating half-life, and shield epitopes from the immune system, thereby reducing immunogenicity.[1][2] The most common targets for PEGylation are the primary amines on the N-terminus and the side chain of lysine residues.[1]

Mass spectrometry (MS) is an indispensable tool for the comprehensive characterization of PEGylated proteins.[3] It allows for the determination of the degree of PEGylation (the number of PEG chains per protein), the identification of specific attachment sites, and the assessment of product heterogeneity.[1] Common MS techniques employed for this purpose include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for determining the overall molecular weight distribution and Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) for more detailed characterization, including site-specific analysis.

Comparison of Amine-Reactive PEGylation Reagents

The choice of PEGylation reagent can significantly impact the modification process and the characteristics of the final product. Here, we compare this compound with two widely used N-hydroxysuccinimide (NHS) ester-based reagents, mPEG-Succinimidyl Propionate (mPEG-SPA) and mPEG-Succinimidyl Carboxymethyl (mPEG-SCM).

FeatureThis compoundmPEG-NHS Esters (e.g., mPEG-SPA, mPEG-SCM)
Reactive Group Primary AmineN-Hydroxysuccinimide (NHS) Ester
Target Residues Carboxylic acids (after activation), aldehydes, ketonesPrimary amines (Lysine, N-terminus)
Linkage Formed Amide (with activated carboxyls), Oxime (with aldehydes/ketones)Stable Amide Bond
Byproducts Water (for amide bond formation)N-Hydroxysuccinimide
Reaction pH Dependent on coupling chemistry (e.g., 4.5-7.5 for EDC/NHS)Typically 7.0-8.5
Key Structural Feature Benzyl protecting group on the PEG chainActivated ester
Potential MS/MS Fragmentation Potential for neutral loss of the benzyl group, aiding in identification.Characteristic fragmentation of the PEG chain and peptide backbone.
Advantages Can be used for site-specific labeling of oxidized proteins (aldehydes/ketones). The benzyl group can potentially be removed.Well-established chemistry with high reactivity towards amines.
Considerations Requires activation of carboxyl groups for reaction with amines. Less common for direct amine PEGylation.Hydrolysis of the NHS ester is a competing reaction, especially at higher pH.

Experimental Protocols

Below are generalized protocols for protein PEGylation and subsequent mass spectrometry analysis. These should be optimized for the specific protein and PEG reagent used.

Protocol 1: Amine PEGylation of a Model Protein

Materials:

  • Protein of interest (e.g., Lysozyme)

  • Amine-reactive PEG reagent (e.g., mPEG-SPA)

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography materials for purification

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the PEG reagent in the reaction buffer immediately before use.

  • Add the PEG reagent to the protein solution at a desired molar excess (e.g., 5:1, 10:1 PEG:protein).

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution.

  • Purify the PEGylated protein from excess PEG and byproducts using dialysis or size-exclusion chromatography.

  • Analyze the purified product by SDS-PAGE to confirm an increase in molecular weight.

Protocol 2: Mass Spectrometry Analysis of PEGylated Protein

1. Intact Mass Analysis (LC-MS):

  • Sample Preparation: Dilute the purified PEGylated protein in an appropriate solvent (e.g., 0.1% formic acid in water).

  • LC Separation: Use a reversed-phase column suitable for protein separation.

  • MS Analysis: Acquire data in positive ion mode on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A charge-stripping agent like triethylamine (TEA) can be added post-column to simplify the charge state distribution.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different PEGylated species (e.g., unmodified, +1 PEG, +2 PEG).

2. Peptide Mapping for Site-Specific Analysis (LC-MS/MS):

  • Sample Preparation:

    • Denature the PEGylated protein in a buffer containing urea or guanidine HCl.

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the protein into peptides using an enzyme such as trypsin.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Separate the peptides using a reversed-phase nano-LC column.

    • Analyze the eluting peptides on a high-resolution mass spectrometer capable of fragmentation (e.g., Orbitrap or Q-TOF).

  • Data Analysis:

    • Use database searching software to identify the peptides.

    • Manually inspect the MS/MS spectra of PEGylated peptides to confirm the sequence and pinpoint the modified residue based on the mass shift.

Visualizing the Workflow and Potential Impacts

To better illustrate the processes involved, the following diagrams outline the experimental workflow for mass spectrometry analysis and a representative signaling pathway that could be influenced by protein modification.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Protein Protein Modification (PEGylation) Purification Purification (Dialysis/SEC) Protein->Purification Remove excess reagents Digestion Reduction, Alkylation, & Tryptic Digestion Purification->Digestion For peptide mapping Desalting Peptide Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DB_Search Database Search LCMS->DB_Search Site_ID PEGylation Site Identification DB_Search->Site_ID Quant Quantification Site_ID->Quant

Mass Spectrometry Workflow for PEGylated Proteins

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_modification Effect of Modification Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Modification Protein Modification (e.g., PEGylation of Kinase 1) Block->Kinase2 Inhibition

Modulation of a Signaling Pathway by Protein Modification

Conclusion

The mass spectrometry analysis of proteins modified with this compound and other PEGylation reagents is a multifaceted process requiring careful optimization of both the modification reaction and the subsequent analytical workflow. While direct comparative data for this compound is not abundant, the principles and protocols established for other amine-reactive PEGylation reagents provide a solid foundation for its characterization. By employing high-resolution mass spectrometry, researchers can gain detailed insights into the extent and sites of PEGylation, ensuring the quality and consistency of their modified protein products for downstream applications in research and drug development.

References

A Comparative Guide to the Purity Assessment of Synthesized Benzyl-PEG7-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of polyethylene glycol (PEG) linkers are paramount. As crucial components in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the quality of these linkers directly impacts the efficacy, safety, and reproducibility of the final therapeutic agent. Benzyl-PEG7-amine, a discrete PEG linker featuring a benzyl-protected hydroxyl group and a terminal primary amine, is a versatile building block in bioconjugation. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthesized this compound, presents data for comparison with alternative amine-terminated PEG linkers, and offers detailed experimental protocols.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for quantification and structural verification.

Analytical MethodPrincipleInformation ProvidedTypical Purity (%)AdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Quantifies the main compound and separates it from non-polar and some polar impurities.>98%High resolution, accurate quantification, and widely available.May not resolve all structurally similar impurities.
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen atoms.Confirms the chemical structure and can quantify impurities with distinct proton signals.>98%Provides detailed structural information and can identify unknown impurities.Lower sensitivity for impurities that lack unique proton signals.
LC-MS HPLC coupled with mass spectrometry.Separates components and provides mass-to-charge ratio for identification of the main compound and impurities.ConfirmatoryHigh sensitivity and specificity for impurity identification.Quantification can be less precise than HPLC with UV detection.

Comparison with Alternative Amine-Terminated PEG Linkers

The choice of an amine-terminated PEG linker can be influenced by factors such as the length of the PEG chain, the nature of the other terminal group, and the overall purity profile. Below is a comparison of this compound with other commonly used amine-terminated PEGs.

CompoundStructureKey FeaturesCommon ImpuritiesTypical Purity
This compound Benzyl-(OCH₂CH₂)₇-NH₂Monodisperse, defined length. Benzyl group can be removed by hydrogenolysis.Unreacted Benzyl-PEG7-alcohol, Benzyl-PEG7-azide (if synthesized via azide reduction), PEG diol.>98%
mPEG-amine CH₃-(OCH₂CH₂)n-NH₂Polydisperse (mixture of different PEG lengths).PEG diol, other PEG chain lengths.>95%
Amino-PEG-acid H₂N-(CH₂CH₂)n-COOHHeterobifunctional with amine and carboxylic acid groups.PEG diol, starting materials.>95%

Experimental Protocols

Purity Assessment by RP-HPLC

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (for the benzyl group)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Structural Confirmation and Impurity Identification by ¹H NMR

Objective: To confirm the chemical structure of this compound and to detect and identify potential impurities.

Instrumentation:

  • 400 MHz or higher field NMR spectrometer

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Structure: Identify the characteristic proton signals:

      • Aromatic protons of the benzyl group (~7.3 ppm)

      • Methylene protons of the benzyl group (-O-CH₂ -Ph, ~4.5 ppm)

      • Repeating ethylene glycol units (-O-CH₂ -CH₂ -O-, ~3.6 ppm)

      • Methylene protons adjacent to the amine (-CH₂ -NH₂, ~2.8 ppm)

    • Identify Impurities: Look for signals corresponding to potential impurities:

      • Unreacted Benzyl-PEG7-alcohol: A triplet at ~3.7 ppm for the methylene group adjacent to the hydroxyl group (-CH₂ -OH).

      • Residual solvents from synthesis and purification.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results cluster_decision Decision Synthesized_Product Synthesized This compound HPLC RP-HPLC Synthesized_Product->HPLC NMR ¹H NMR Synthesized_Product->NMR LCMS LC-MS (Optional) Synthesized_Product->LCMS Purity_Quantification Purity >98%? HPLC->Purity_Quantification Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation Impurity_Profile Impurity Profile NMR->Impurity_Profile LCMS->Impurity_Profile Confirmatory Pass Pass Purity_Quantification->Pass Yes Fail Fail (Repurify/Re-synthesize) Purity_Quantification->Fail No Structure_Confirmation->Pass Yes Structure_Confirmation->Fail No

Purity assessment workflow for this compound.

Signaling Pathway for PROTAC-mediated Protein Degradation

This compound is often used as a linker in the synthesis of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Validating the Activity of Benzyl-PEG7-Amine Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of a novel bioconjugate is just the beginning. The critical subsequent step is to rigorously validate its biological activity. This guide provides a comprehensive comparison of functional assays to validate the activity of Benzyl-PEG7-amine conjugates, particularly in their role as linkers in Proteolysis Targeting Chimeras (PROTACs). This compound serves as a hydrophilic 7-unit polyethylene glycol (PEG) spacer, connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2] The nature of this linker is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC molecule.[3]

This guide presents quantitative data from studies on various PROTAC linkers to provide a framework for evaluating this compound conjugates, details the experimental protocols for key functional assays, and includes visualizations of the underlying biological processes and workflows.

Data Presentation: Comparative Performance of PROTAC Linkers

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker, including its length and composition (e.g., PEG versus alkyl chains), significantly impacts these parameters.

Below are tables summarizing the performance of different linkers from various studies. While direct data for this compound is not available, these comparisons offer valuable insights into how a mid-length, flexible PEG linker might perform relative to other common linker types.

Table 1: Impact of Linker Type on PROTAC Efficacy

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative DC50 Range (nM)
PEG Linkers Hydrophilic, flexible chains of repeating ethylene glycol units.Improved solubility and cell permeability. Good biocompatibility.Can be metabolically unstable. May lead to entropic penalties in ternary complex formation if too long.1 - 100
Alkyl Linkers Hydrophobic, flexible hydrocarbon chains.Synthetically straightforward and chemically stable.Can limit aqueous solubility and cellular uptake. May lead to non-specific binding.10 - 500
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings).Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. May enhance metabolic stability.Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.0.1 - 50

Table 2: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG12>1000<20
PEG1612085
PEG2080>90
Alkyl1050060
Alkyl1425080

Data in the tables is compiled from representative studies and is intended for comparative purposes. Actual values are target and cell-line dependent.

Key Functional Assays and Experimental Protocols

A robust validation of a this compound-based PROTAC involves a cascade of assays to assess each step of its mechanism of action, from target engagement to downstream cellular effects.

Target Engagement and Ternary Complex Formation

The initial and crucial step for a PROTAC's function is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

    Principle: This proximity-based assay measures the energy transfer between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., target protein) when brought into close proximity by the PROTAC.

    Protocol:

    • Label the target protein and E3 ligase with a compatible TR-FRET donor-acceptor pair (e.g., Terbium-cryptate as donor and d2 as acceptor).

    • In a microplate, incubate the labeled proteins with varying concentrations of the this compound conjugate.

    • After incubation, excite the donor fluorophore at the appropriate wavelength (e.g., 337 nm).

    • Measure the emission from both the donor and acceptor fluorophores at their respective wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC)

    Principle: ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

    Protocol:

    • Prepare solutions of the target protein, E3 ligase, and the this compound conjugate in a matched buffer.

    • To measure ternary complex formation, saturate the PROTAC with one protein and titrate this complex into a solution of the second protein.

    • The heat released or absorbed upon each injection is measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Ubiquitination Assays

Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation.

  • In Vitro Ubiquitination Assay

    Principle: This biochemical assay reconstitutes the ubiquitination cascade in a test tube to directly visualize the ubiquitination of the target protein.

    Protocol:

    • Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

    • Add the target protein and the this compound conjugate.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction and analyze the products by Western blot using an antibody against the target protein or ubiquitin.

    • The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's activity.

Protein Degradation Assays

The ultimate measure of a PROTAC's efficacy is the reduction in the cellular levels of the target protein.

  • Western Blot

    Principle: This is a standard and widely used method to quantify the amount of a specific protein in a cell lysate.

    Protocol:

    • Culture cells and treat them with varying concentrations of the this compound conjugate for a specified duration (e.g., 24 hours).

    • Lyse the cells and determine the total protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. A decrease in the band intensity of the target protein relative to a loading control (e.g., GAPDH, β-actin) indicates degradation.

  • HiBiT Protein Degradation Assay

    Principle: This is a sensitive, real-time, plate-based luminescence assay. The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT). In the presence of the LgBiT protein, a bright luminescent signal is produced. Degradation of the HiBiT-tagged target protein results in a loss of this signal.

    Protocol:

    • Generate a cell line where the endogenous target protein is tagged with the HiBiT peptide using CRISPR/Cas9.

    • Plate the cells in a 96- or 384-well plate and treat with the this compound conjugate.

    • At various time points, add the LgBiT protein and a substrate.

    • Measure the luminescence using a plate reader. A decrease in luminescence correlates with the degradation of the target protein.

Cell Viability and Cytotoxicity Assays

These assays determine the downstream functional consequences of target protein degradation, such as the inhibition of cancer cell growth.

  • MTT Assay

    Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    Protocol:

    • Seed cells in a 96-well plate and treat them with a range of concentrations of the this compound conjugate.

    • After the desired incubation period (e.g., 72 hours), add MTT solution to each well.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and workflows involved in the functional validation of this compound conjugates.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC This compound Conjugate (PROTAC) PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Catalysis Western_Blot_Workflow cluster_workflow Experimental Workflow cluster_results Data Analysis A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Detection & Quantification E->F G Compare Target Protein Level to Loading Control F->G H Determine DC50 & Dmax G->H Logical_Relationship_Linker_Properties cluster_properties Physicochemical Properties Linker Linker Properties (e.g., this compound) Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Linker->Solubility Ternary_Complex Ternary Complex Stability & Geometry Length->Ternary_Complex Flexibility->Ternary_Complex PK Pharmacokinetics (PK Profile) Solubility->PK Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK->Efficacy

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Engage Professional Disposal Services

Given the absence of specific regulatory disposal guidelines for Benzyl-PEG7-amine, the primary and mandatory step is to engage a licensed and qualified hazardous waste disposal company.[2] These professionals are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations, ensuring minimal environmental impact and adherence to legal requirements.

Immediate Safety and Handling Protocols

Prior to disposal, strict adherence to safety measures is paramount to mitigate the risks of exposure and contamination.

Personal Protective Equipment (PPE):

When handling this compound for disposal, all personnel must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of vapors.

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of this compound.

  • Waste Identification and Segregation:

    • Hazardous Waste Determination: Due to its amine functional group and benzyl moiety, this compound is likely to be corrosive and potentially harmful to aquatic life, and therefore must be managed as hazardous waste.

    • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. Do not mix with acids, strong oxidizing agents, or other incompatible materials.

  • Containerization and Labeling:

    • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. The container must be kept tightly sealed to prevent the release of fumes.

    • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Corrosive," "Toxic").

  • Accumulation and Storage:

    • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.

    • Storage Conditions: The storage area must be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances.

  • Disposal Procedure:

    • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in drains or sewers, as it is likely harmful to aquatic life.

    • Contact Environmental Health & Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

  • Decontamination:

    • Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal.

    • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS department. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, the procedures outlined are based on standard laboratory safety practices and information from the SDS of related compounds. The core of this protocol is the engagement of a professional disposal service.

Disposal Workflow

DisposalWorkflow cluster_pre_disposal Pre-Disposal Procedures A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B C Step 3: Accumulation & Storage B->C D Step 4: Professional Disposal C->D Contact EHS/Waste Disposal Company E Step 5: Decontamination D->E Post-Disposal PPE Wear Appropriate PPE Ventilation Use in Well-Ventilated Area

Caption: Decision-making pathway for chemical disposal.

References

Personal protective equipment for handling Benzyl-PEG7-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling Benzyl-PEG7-amine. The required PPE is determined by the potential hazards associated with its functional groups: the amine and the benzyl groups.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard are mandatory.[1] A face shield should be worn over the goggles when there is a significant risk of splashes or vigorous reactions.[1][2]To protect the eyes and face from splashes of the chemical, which can cause serious eye damage.
Skin Protection A flame-resistant or 100% cotton lab coat should be worn.[1] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1] For extended contact, consult the glove manufacturer's resistance guide. Wear closed-toe shoes and long pants.To prevent skin contact, which may cause irritation or burns. Amines can be corrosive.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent inhalation of potentially harmful vapors. The odor threshold should not be used as an indicator of safe exposure levels.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and an eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before commencing the experiment.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Conduct all weighing and transferring of the compound within a certified chemical fume hood to contain any potential vapors or aerosols.

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially if the compound is determined to be combustible.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Exposure ScenarioFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container for hazardous waste.

    • Do not mix with other waste streams unless compatibility is known.

  • Contaminated Materials :

    • Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal Method :

    • Dispose of all chemical waste through a licensed hazardous waste disposal company. Ensure that the disposal method complies with all local, state, and federal regulations.

Quantitative Data Summary

While a specific SDS for this compound is not available, the following table includes relevant data for the compound and the closely related benzylamine for reference.

PropertyThis compoundBenzylamine (for reference)
Chemical Formula C21H37NO7C7H9N
Molecular Weight 415.5 g/mol 107.15 g/mol
CAS Number 868594-43-8100-46-9
Appearance Not specified; likely a liquid or solidClear liquid
Boiling Point Not specified182 - 185 °C / 359.6 - 365 °F @ 760 mmHg
Flash Point Not specified; handle as potentially combustible72 °C / 161.6 °F (closed cup)
Storage Temperature -20°CStore in a cool, dry, well-ventilated area away from incompatible substances.
Solubility Soluble in DMSO, DCM, DMF. The hydrophilic PEG spacer enhances aqueous solubility.Soluble in water.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.